Naphthalene-2-sulfonohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2-sulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-12-15(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTPEWSLEFFPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313680 | |
| Record name | naphthalene-2-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10151-46-9 | |
| Record name | 10151-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naphthalene-2-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Naphthalene-2-sulfonohydrazide synthesis from naphthalene
An In-depth Technical Guide to the Synthesis of Naphthalene-2-sulfonohydrazide from Naphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the multi-step synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available hydrocarbon, naphthalene. The synthesis involves three primary stages: electrophilic sulfonation of naphthalene, conversion to the corresponding sulfonyl chloride, and subsequent reaction with hydrazine.
Overall Synthesis Pathway
The transformation from naphthalene to this compound is achieved through a robust three-step sequence. The process is initiated by the sulfonation of naphthalene under conditions of thermodynamic control to selectively produce naphthalene-2-sulfonic acid. This intermediate is then chlorinated to form the reactive naphthalene-2-sulfonyl chloride. The final step involves the nucleophilic substitution of the chloride with hydrazine to yield the target compound, this compound.
Step 1: Sulfonation of Naphthalene to Naphthalene-2-sulfonic acid
The sulfonation of naphthalene is a classic example of a reaction governed by kinetic versus thermodynamic control. At lower temperatures (around 80°C), the reaction is kinetically controlled and preferentially yields naphthalene-1-sulfonic acid[1][2]. However, to obtain the desired 2-isomer, the reaction is conducted at elevated temperatures (160-170°C), which allows for an equilibrium to be established. Under these thermodynamically controlled conditions, the more stable naphthalene-2-sulfonic acid is the major product[1][2][3][4]. The increased stability of the 2-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position, which is present in the 1-isomer[1].
Experimental Protocol: Synthesis of Sodium 2-naphthalenesulfonate
-
In a round-bottom flask equipped with a mechanical stirrer, 100 g of finely ground naphthalene is gradually added to 67 mL of concentrated sulfuric acid (d=1.84) that has been pre-warmed to 100°C[5].
-
The reaction mixture is then heated to 160-170°C and maintained at this temperature for 12 hours with continuous stirring[5].
-
After cooling, the reaction mixture is carefully poured into 1 liter of water and heated to boiling[5].
-
Calcium oxide (CaO) is added to the boiling solution until it becomes alkaline. The precipitated calcium sulfate is removed by filtration[5].
-
The filtered solid is boiled with another 1 L of distilled water and filtered again while hot. The filtrates are combined[5].
-
A solution of sodium carbonate is added to the combined filtrates until no further precipitation of calcium carbonate is observed[5].
-
The calcium carbonate is filtered off, and the filtrate containing the sodium salt of 2-naphthalenesulfonic acid is concentrated by evaporation until crystals begin to form[5].
-
The solution is allowed to stand overnight, and the crystallized sodium 2-naphthalenesulfonate is collected by filtration[5].
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | Naphthalene (100 g) | [5] |
| Reagent | Concentrated Sulfuric Acid (67 mL) | [5] |
| Temperature | 160-170°C | [5] |
| Reaction Time | 12 hours | [5] |
| Product | Sodium 2-naphthalenesulfonate | [5] |
| Yield | 120-140 g | [5] |
Step 2: Synthesis of Naphthalene-2-sulfonyl Chloride
The conversion of the sulfonic acid salt to the more reactive sulfonyl chloride is a critical step. This is typically achieved using a strong chlorinating agent such as phosphorus pentachloride or phosphorus oxychloride. The resulting naphthalene-2-sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and, in this case, the sulfonohydrazide[6].
Experimental Protocol (Method A: Using Phosphorus Pentachloride)
-
To 40 g of coarsely powdered phosphorus pentachloride, 40 g of dry sodium 2-naphthalenesulfonate is added gradually. The addition is regulated to control the exothermic reaction[7].
-
Once the addition is complete, the mixture is heated until it becomes homogeneous[7].
-
The by-product, phosphorus oxychloride, is removed by distillation under reduced pressure[7].
-
The crude naphthalene-2-sulfonyl chloride is then poured into ice-cold water, and the resulting solid is collected by filtration and dried in vacuo[7].
-
Purification is achieved by recrystallization from a mixture of benzene and petroleum ether[7].
Experimental Protocol (Method B: Using Phosphorus Oxychloride)
-
In a reaction vessel, 346 g (1.5 mol) of sodium 2-naphthalenesulfonate and 770 g (5 mol) of phosphorus oxychloride are added to chloroform[8].
-
The reaction mixture is heated to 90°C and maintained for 9 hours[8].
-
Following the reaction, excess phosphorus oxychloride and chloroform are removed by distillation[8].
-
The residue is washed, filtered, and subjected to vacuum distillation to obtain the pure 2-naphthalenesulfonyl chloride[8].
Quantitative Data for Step 2
| Parameter | Method A | Method B | Reference |
| Starting Material | Sodium 2-naphthalenesulfonate | Sodium 2-naphthalenesulfonate | [7][8] |
| Chlorinating Agent | Phosphorus pentachloride | Phosphorus oxychloride | [7][8] |
| Temperature | Heat until homogeneous | 90°C | [7][8] |
| Reaction Time | Not specified | 9 hours | [8] |
| Product | Naphthalene-2-sulfonyl chloride | Naphthalene-2-sulfonyl chloride | [7][8] |
| Yield | 70% | 95.8% | [7][8] |
| Melting Point | 76°C | 74-76°C | [7][9] |
Step 3: Synthesis of this compound
The final step in the sequence is the reaction of naphthalene-2-sulfonyl chloride with hydrazine. This nucleophilic substitution reaction readily proceeds to form the stable sulfonohydrazide.
Experimental Protocol
-
A three-necked, round-bottomed flask is fitted with a mechanical stirrer, a thermometer, and a dropping funnel. 200 g (1.05 moles) of naphthalene-2-sulfonyl chloride and 350 mL of tetrahydrofuran are placed in the flask[10].
-
The stirred mixture is cooled to 10-15°C in an ice bath[10].
-
A solution of 85% hydrazine hydrate (135 mL, 2.22 moles) in water is added dropwise at a rate that maintains the internal temperature between 10°C and 20°C[10].
-
After the addition is complete, stirring is continued for an additional 15 minutes[10].
-
The reaction mixture is transferred to a separatory funnel, and the lower aqueous layer is removed and discarded[10].
-
The organic layer is washed twice with 150 mL portions of water and then transferred to a beaker[10].
-
The solution is stirred while 500 mL of water is added, causing the product to precipitate[10].
-
The solid this compound is collected by filtration, washed with water, and air-dried[10].
Quantitative Data for Step 3
| Parameter | Value | Reference |
| Starting Material | Naphthalene-2-sulfonyl chloride | [10] |
| Reagent | 85% Hydrazine hydrate | [10] |
| Solvent | Tetrahydrofuran | [10] |
| Temperature | 10-20°C | [10] |
| Product | This compound | [10][11] |
| Molecular Formula | C10H10N2O2S | [11][12] |
| Molecular Weight | 222.26 g/mol | [12] |
Synthesis Workflow Diagram
The following diagram illustrates the complete synthesis pathway from naphthalene to this compound, highlighting the key reagents and conditions for each step.
References
- 1. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 2. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 3. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. prepchem.com [prepchem.com]
- 6. Naphthalene-2-Sulfonyl Chloride [anshulchemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Naphthalenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. 2-naphthalenesulfonyl Chloride | 93-11-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | C10H10N2O2S | CID 321713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Physicochemical Properties of Naphthalene-2-sulfonohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Naphthalene-2-sulfonohydrazide. The information presented herein is intended to support research, discovery, and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for their determination.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published. Therefore, this table includes both computed and, where available, analogous experimental data for context.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂S | --- | PubChem[1] |
| Molecular Weight | 222.27 g/mol | Computed | PubChem[1] |
| Melting Point | Not Experimentally Determined | --- | --- |
| Reference: Naphthalene-2-sulfonic acid monohydrate: 124 °C | Experimental | Wikipedia[2] | |
| Boiling Point | Not Experimentally Determined | --- | --- |
| Solubility | Expected to have low aqueous solubility, potentially pH-dependent. | Inferred | Based on general sulfonamide properties[3] |
| Reference: Naphthalene-2-sulfonic acid: Good water solubility | Experimental | Wikipedia[2] | |
| pKa | Not Experimentally Determined | --- | --- |
| Reference: Aryl sulfonamides are generally weakly acidic. | General Knowledge | ||
| logP | 0.1 | Computed (XLogP3) | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the key intermediate, 2-naphthalenesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with hydrazine hydrate.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-Naphthalenesulfonyl Chloride
This protocol is adapted from established methods for the synthesis of sulfonyl chlorides.
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagents: Add 40 g of dry sodium 2-naphthalene sulfonate to the flask. In the dropping funnel, place an equal weight of coarsely powdered phosphorus pentachloride.
-
Reaction: Gradually add the phosphorus pentachloride to the sodium 2-naphthalene sulfonate with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
Heating: Once the addition is complete, heat the reaction mixture gently until it becomes a homogeneous liquid.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring. The crude 2-naphthalenesulfonyl chloride will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent such as a mixture of benzene and petroleum ether. The melting point of pure 2-naphthalenesulfonyl chloride is 76 °C.[4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of arylsulfonohydrazides.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 mole of 2-naphthalenesulfonyl chloride in a suitable solvent such as tetrahydrofuran.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Hydrazine: Slowly add a solution of 2.0 moles of hydrazine hydrate in water via the dropping funnel, while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Purification: Collect the solid this compound by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from an appropriate solvent system, such as ethanol-water, to yield the pure compound.
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Caption: Workflow for melting point determination.
Protocol:
-
Sample Preparation: A small amount of dry, purified this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
The solubility of this compound is expected to be influenced by the pH of the aqueous medium due to the presence of the sulfonohydrazide group.
Protocol (Shake-Flask Method):
-
Sample Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the desired solvent (e.g., water, buffered solutions at various pH values).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: The samples are allowed to stand undisturbed at the same temperature until the undissolved solid has settled.
-
Sampling and Analysis: A known volume of the supernatant is carefully removed, filtered to remove any suspended particles, and diluted appropriately. The concentration of the dissolved this compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).
pKa Determination
The pKa of the sulfonohydrazide group can be determined by various methods, including potentiometric titration or UV-Vis spectrophotometry.
Protocol (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Logical flow for pKa determination via titration.
logP (Octanol-Water Partition Coefficient) Determination
The logP value, a measure of a compound's lipophilicity, is crucial for predicting its pharmacokinetic properties.
Protocol (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then allowed to stand for complete phase separation.
-
Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
This guide provides a foundational understanding of the physicochemical properties of this compound and standardized methods for their experimental determination. Researchers are encouraged to perform these experiments to obtain precise values for their specific research needs.
References
Naphthalene-2-sulfonohydrazide: A Technical Guide for Researchers
CAS Number: 10151-46-9
Synonyms: 2-Naphthalenesulfonic acid, hydrazide; (Naphthalen-2-yl)sulfonyl Hydrazine; beta-Naphthylsulfonyl)hydrazine; 2-Naphthalenesulfonyl Hydrazide
This technical guide provides an in-depth overview of Naphthalene-2-sulfonohydrazide, a versatile chemical compound with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries.
Chemical Properties and Supplier Information
This compound is a sulfonylhydrazide derivative of naphthalene. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10151-46-9 | PubChem |
| Molecular Formula | C₁₀H₁₀N₂O₂S | PubChem |
| Molecular Weight | 222.26 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | This compound | PubChem |
Table 1: Physicochemical Properties of this compound
Several chemical suppliers offer this compound for research purposes. A non-exhaustive list of suppliers is provided below.
| Supplier | Location |
| Santa Cruz Biotechnology | Dallas, TX, USA |
| Parchem | New Rochelle, NY, USA |
| Scientific Laboratory Supplies | Nottingham, UK |
Table 2: Suppliers of this compound
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Naphthalenesulfonyl chloride
-
Hydrazine hydrate (80-100% solution)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthalenesulfonyl chloride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of hydrazine hydrate (2-3 equivalents) in THF dropwise to the stirred solution of 2-naphthalenesulfonyl chloride. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Biological Activities and Potential Applications in Drug Discovery
Direct studies on the biological activity of this compound are limited. However, the broader class of naphthalene-sulfonamide derivatives has been extensively investigated and has shown significant potential in various therapeutic areas. It is plausible that this compound could serve as a key intermediate or a scaffold for the development of novel therapeutic agents with similar activities.
Anticancer Activity
Naphthalene-sulfonamide derivatives have demonstrated potent anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
A notable mechanism of action for some naphthalene-sulfonamide hybrids is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.
| Compound Class | Target/Pathway | Cancer Type | Reference |
| Naphthalene-sulfonamide hybrids | STAT3 | Breast Cancer | [2] |
| Naphthalene-sulfonamide derivatives | Keap1-Nrf2 | Cerebral Ischemia/Reperfusion Injury | [3] |
Table 3: Anticancer activities of Naphthalene-sulfonamide derivatives.
Antimicrobial Activity
This compound has been used as a precursor for the synthesis of Schiff bases that exhibit antimicrobial properties. One study reported the synthesis of (E)-N'-(2,5-dimethoxybenzylidene)this compound, which showed promising bacteriostatic effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae.
This suggests that this compound can be a valuable building block for developing new antimicrobial agents.
References
Navigating the Solubility Landscape of Naphthalene-2-sulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of Naphthalene-2-sulfonohydrazide in organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This document, therefore, serves as a foundational resource, providing detailed experimental protocols to enable researchers to determine these crucial solubility parameters in their own laboratories. Understanding the solubility of this compound is a critical step in its potential application in drug development and other chemical synthesis processes.
Core Concepts in Solubility Determination
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1] Factors such as temperature, pressure (for gases), and molecular size also significantly influence the solubility of a compound.[2] For solid solutes in liquid solvents, solubility generally increases with temperature.[2]
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |
| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |
| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |
| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |
Experimental Protocols for Solubility Determination
To empower researchers to generate the necessary quantitative data, this section provides a detailed methodology for the widely accepted shake-flask method for determining the solubility of a solid compound in an organic solvent.[2]
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification of Solute:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
Alternatively, a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry can be used to determine the concentration of this compound in the filtered supernatant. This involves creating a calibration curve with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) x 100
-
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently limited in public literature, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method, a robust and widely used technique, will enable scientists and drug development professionals to accurately determine the solubility of this compound. The resulting data will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating new products, thereby advancing research and development efforts involving this compound.
References
Spectroscopic Analysis of Naphthalene-2-sulfonohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Naphthalene-2-sulfonohydrazide, a key organic compound with applications in chemical synthesis and drug discovery. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational understanding of its structural characteristics. Detailed experimental protocols are provided to aid in the replication of these analyses.
Introduction to this compound
This compound (C₁₀H₁₀N₂O₂S) is a derivative of naphthalene, featuring a sulfonohydrazide group at the 2-position.[1] Its molecular structure lends itself to a variety of chemical reactions, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
Molecular Structure:
Key Molecular Information:
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring system and the protons of the sulfonohydrazide group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.5 - 8.5 | Multiplet | 7H |
| NH | 4.0 - 5.0 | Broad Singlet | 1H |
| NH₂ | 3.0 - 4.0 | Broad Singlet | 2H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are often necessary.[2]
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Chemical Shift (δ, ppm) |
| Aromatic C-S | 140 - 145 |
| Aromatic C-H | 120 - 135 |
| Aromatic Quaternary C | 130 - 140 |
Note: These are predicted chemical shift ranges. Actual values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, and aromatic C-H bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (hydrazide) | 3400 - 3200 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| S=O Stretch (asymmetric) | 1350 - 1300 | Strong |
| S=O Stretch (symmetric) | 1170 - 1140 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 222 | Molecular Ion |
| [M-N₂H₃]⁺ | 191 | Loss of hydrazinyl radical |
| [C₁₀H₇SO₂]⁺ | 191 | Naphthalene-2-sulfonyl cation |
| [C₁₀H₇]⁺ | 127 | Naphthyl cation |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
3.1.2. ¹H NMR Spectroscopy
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
3.1.3. ¹³C NMR Spectroscopy
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128 or more, depending on sample concentration.
-
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
FT-IR Spectroscopy Protocol (Solid Sample)
3.2.1. KBr Pellet Method
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
3.2.2. Attenuated Total Reflectance (ATR) Method
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]
-
Record the spectrum.
Mass Spectrometry Protocol
3.3.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
Filter the solution if any particulate matter is present.[4]
3.3.2. Data Acquisition (Electron Ionization - EI)
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
References
An In-depth Technical Guide on the Thermal Stability of Naphthalene-2-sulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of Naphthalene-2-sulfonohydrazide. Due to a lack of publicly available experimental data on the specific thermal properties of this compound, this document outlines the theoretical basis for its thermal decomposition, drawing parallels with structurally related naphthalene sulfonates. Furthermore, it offers detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to rigorously determine its thermal stability profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the thermal characteristics of this compound in a laboratory setting.
Introduction
This compound is a chemical compound of interest in various research and development sectors. Its molecular structure, featuring a naphthalene core, a sulfonyl group, and a hydrazide moiety, suggests potential applications where its thermal behavior is a critical parameter for safety, storage, and processing. Understanding the thermal stability, including its melting point, decomposition temperature, and the nature of its decomposition products, is paramount for its effective and safe utilization.
This guide will therefore focus on the established methodologies for determining the thermal stability of such compounds, providing a roadmap for researchers to generate the necessary data for this compound.
Theoretical Thermal Decomposition Pathway
The thermal decomposition of this compound is hypothesized to proceed through the cleavage of its least stable bonds under thermal stress. The logical pathway for its decomposition would likely involve the initial breakdown of the sulfonohydrazide group, followed by potential degradation of the naphthalene ring at higher temperatures.
Caption: Hypothesized thermal decomposition pathway for this compound.
Data Presentation
As of the date of this publication, specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the reviewed literature. The following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (°C) | Atmosphere | Heating Rate (°C/min) |
| Onset of Decomposition (Tonset) | Nitrogen | 10 | |
| Temperature of 5% Mass Loss (T5%) | Nitrogen | 10 | |
| Temperature of 50% Mass Loss (T50%) | Nitrogen | 10 | |
| Residual Mass at 800°C (%) | Nitrogen | 10 | |
| Onset of Decomposition (Tonset) | Air | 10 | |
| Temperature of 5% Mass Loss (T5%) | Air | 10 | |
| Temperature of 50% Mass Loss (T50%) | Air | 10 | |
| Residual Mass at 800°C (%) | Air | 10 |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value (°C) | Enthalpy (J/g) | Atmosphere | Heating Rate (°C/min) |
| Melting Point (Tm) | Nitrogen | 10 | ||
| Enthalpy of Fusion (ΔHf) | Nitrogen | 10 | ||
| Onset of Exothermic Decomposition | Nitrogen | 10 | ||
| Peak of Exothermic Decomposition | Nitrogen | 10 | ||
| Enthalpy of Decomposition (ΔHd) | Nitrogen | 10 |
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses to determine the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer capable of operating up to 1000°C with a controlled atmosphere.
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Weigh approximately 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.
-
Record the mass loss and temperature continuously throughout the experiment.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific mass loss percentages, and the final residual mass.
-
Repeat the experiment in an oxidative atmosphere (e.g., air) to assess the impact of oxygen on the thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and the exothermic or endothermic nature of the decomposition of this compound.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).
-
Weigh approximately 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan should be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate of 10°C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), and to calculate the corresponding temperatures and enthalpies.
Experimental Workflow Visualization
The following diagram illustrates a standardized workflow for the comprehensive thermal analysis of this compound.
Caption: A standardized workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By following the outlined TGA and DSC procedures, researchers can obtain reliable data on the melting point, decomposition temperature, and other critical thermal properties of this compound. This information is essential for ensuring its safe handling, storage, and application in further research and development activities. The provided templates and workflows are designed to facilitate a standardized approach to the thermal characterization of this compound.
References
An In-depth Technical Guide to the Reaction of Naphthalene-2-sulfonohydrazide with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the condensation reaction between naphthalene-2-sulfonohydrazide and various aldehydes and ketones. This reaction is a fundamental method for the synthesis of N'-substituted naphthalene-2-sulfonylhydrazones, a class of compounds with significant applications in organic synthesis and medicinal chemistry. This document details the core reaction, experimental protocols, and quantitative data to support researchers in the effective application of this chemical transformation.
Core Reaction Mechanism
The reaction of this compound with aldehydes and ketones proceeds via a condensation mechanism to form a naphthalene-2-sulfonylhydrazone. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the sulfonohydrazide. This is followed by dehydration to yield the stable sulfonylhydrazone product.
dot
Caption: General reaction scheme for the formation of naphthalene-2-sulfonylhydrazones.
Experimental Protocols
A general and effective procedure for the synthesis of naphthalene-2-sulfonylhydrazones involves the reaction of this compound with an equimolar amount of the corresponding aldehyde or ketone in a suitable solvent, often with acid catalysis to facilitate the reaction.
General Experimental Procedure for the Synthesis of N'-((4-bromothiophen-2-yl)methylene)this compound:
A novel Schiff base, N'-((4-bromothiophen-2-yl)methylene)this compound, was prepared through the condensation of equivalent amounts of naphthalene-2-sulfonylhydrazide with 4-bromo-2-thiophenecarboxaldehyde.[1] The synthesis was carried out in methanol under open reflux conditions for 4 hours.[1] The final product was isolated as a pure white powder.[1]
Detailed Protocol:
-
In a round-bottom flask, dissolve one equivalent of this compound in methanol.
-
Add one equivalent of 4-bromo-2-thiophenecarboxaldehyde to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid product is then dried in a desiccator at room temperature.[1]
dot
Caption: A typical experimental workflow for the synthesis of naphthalene-2-sulfonylhydrazones.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of a representative naphthalene-2-sulfonylhydrazone.
| Aldehyde/Ketone | Product | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 4-bromo-2-thiophenecarboxaldehyde | N'-((4-bromothiophen-2-yl)methylene)this compound | Methanol | None specified | 4 | 91 | [1] |
This reaction demonstrates an excellent yield under relatively mild conditions, highlighting the efficiency of this synthetic route.[1] Further research is encouraged to expand the substrate scope to include a wider variety of aldehydes and ketones and to optimize reaction conditions for each.
References
Synthesis of Novel Schiff Bases from Naphthalene-2-sulfonohydrazide: A Technical Guide for Drug Development Professionals
An in-depth exploration into the synthesis, characterization, and biological evaluation of a promising class of therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis of novel Schiff bases derived from naphthalene-2-sulfonohydrazide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of new therapeutic molecules. This document details the synthetic protocols, spectral characterization, and biological activities of these compounds, presenting data in a clear and comparative format to facilitate further research and development.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their structural flexibility and ability to coordinate with metal ions make them attractive scaffolds for the development of novel therapeutic agents. When derived from sulfonamides, such as this compound, these compounds, known as sulfonylhydrazide Schiff bases, often exhibit enhanced biological activities, including antimicrobial and anticancer properties.[1] The naphthalene moiety, with its lipophilic nature, can further enhance the ability of these molecules to penetrate biological membranes.[2][3] This guide focuses on the synthesis and characterization of these promising compounds and summarizes their reported biological activities.
General Synthesis Pathway
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction between this compound and a variety of aldehyde or ketone derivatives.[4] The reaction is generally carried out under reflux in a suitable solvent, such as ethanol, often with the addition of an acid or base catalyst to facilitate the reaction.[5]
The general synthetic scheme can be visualized as follows:
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound and its subsequent conversion to Schiff bases.
Synthesis of this compound
This compound is the key precursor for the synthesis of the target Schiff bases. It can be prepared by reacting naphthalene-2-sulfonyl chloride with hydrazine hydrate.[5]
Materials:
-
Naphthalene-2-sulfonyl chloride
-
Hydrazine hydrate
-
Dioxane, benzene, THF, ethanol, or ether (as solvent)
Procedure:
-
Dissolve naphthalene-2-sulfonyl chloride in a suitable solvent (e.g., ethanol).
-
Cool the solution to 0-25 °C.
-
Slowly add two molar equivalents of hydrazine hydrate to the solution with constant stirring.
-
Continue stirring for a specified period (e.g., 1 hour).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with distilled water, and dry in a desiccator at room temperature.[4]
General Procedure for the Synthesis of Schiff Bases
The condensation reaction between this compound and an aldehyde or ketone yields the desired Schiff base.
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol or methanol (as solvent)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the respective aldehyde or ketone in ethanol or methanol.
-
Add a few drops of a catalyst, such as glacial acetic acid, if required.
-
Reflux the reaction mixture for a period ranging from a few hours to overnight (e.g., 5-12 hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature, allowing the Schiff base to precipitate.
-
Filter the solid product, wash it with cold ethanol or ether, and dry it.
-
Recrystallize the product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure Schiff base.
Characterization Data
The synthesized Schiff bases are typically characterized by various spectroscopic techniques to confirm their structure and purity.
Spectroscopic Analysis
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching vibration band, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde/ketone and the N-H stretching bands from the hydrazide are also key indicators.
-
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule. The formation of the azomethine group is confirmed by a characteristic singlet for the -CH=N- proton, typically observed in the range of 8-10 ppm.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C-NMR spectrum confirms the carbon framework of the molecule. The carbon of the azomethine group (-C=N-) typically appears in the range of 140-160 ppm.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the calculated molecular weight of the target Schiff base.
Physicochemical Properties
The melting point of the synthesized Schiff bases is a crucial parameter for assessing their purity. Generally, pure crystalline solids have sharp melting points.
| Compound ID | Aldehyde/Ketone Reactant | Molecular Formula | Melting Point (°C) | Reference |
| SB-1 | 2,5-dimethoxybenzaldehyde | C₁₉H₁₈N₂O₄S | - | [4][6] |
| SB-2 | 1H-indole-2-carbaldehyde | - | - | |
| SB-3 | 9-ethyl-9H-carbazole-1-carbaldehyde | - | - | |
| SB-4 | 4-hydroxybenzohydrazide | C₁₇H₁₃N₃O₂ | - | [7] |
Note: Specific melting point data was not available in the provided search results for all compounds.
Biological Activities
Schiff bases derived from this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.
Antimicrobial Activity
Several studies have reported the antimicrobial activity of these Schiff bases against various bacterial and fungal strains.[4][6][8] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| (E)-N'-(2,5-dimethoxybenzalidene)this compound | Pseudomonas aeruginosa | Promising bacteriostatic effect | [4][6][8] |
| (E)-N'-(2,5-dimethoxybenzalidene)this compound | Klebsiella pneumoniae | Promising bacteriostatic effect | [4][6][8] |
| (E)-N'-(2,5-dimethoxybenzalidene)this compound | Escherichia coli | Evaluated | [4][6][8] |
| (E)-N'-(2,5-dimethoxybenzalidene)this compound | Staphylococcus aureus | Evaluated | [4][6][8] |
| (E)-N'-(2,5-dimethoxybenzalidene)this compound | MRSA | Evaluated | [4][8] |
Anticancer Activity
The anticancer potential of these compounds has also been explored, with some derivatives showing significant cytotoxicity against cancer cell lines.[7][9][10] The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating anticancer activity.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 4-hydroxy-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]benzohydrazide | MCF7 (Breast Cancer) | 38 | [7][9] |
| 4-hydroxy-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]benzohydrazide | MDA-MB-231 (Breast Cancer) | 57 | [7][9] |
| Water-soluble Cu(II) complex | A549 (Lung Cancer) | 12 | [11] |
| Water-soluble Zn(II) complex | A549 (Lung Cancer) | 80 | [11] |
Structure-Activity Relationship (SAR) Insights
The biological activity of these Schiff bases is influenced by the nature of the substituent on the aldehyde or ketone moiety. The presence of electron-donating or electron-withdrawing groups can significantly impact the antimicrobial and anticancer efficacy. Furthermore, the formation of metal complexes with these Schiff base ligands has been shown to enhance their biological activity.[2][12]
The following diagram illustrates the key components influencing the biological activity of these Schiff bases:
Caption: Key structural features influencing the biological activity of this compound Schiff bases.
Conclusion
This technical guide has outlined the synthesis, characterization, and biological evaluation of novel Schiff bases derived from this compound. The straightforward synthetic protocols and the promising antimicrobial and anticancer activities of these compounds highlight their potential as a valuable scaffold in drug discovery and development. The presented data, compiled from recent scientific literature, provides a solid foundation for researchers to design and synthesize new derivatives with improved therapeutic properties. Further investigations into the mechanism of action and in vivo efficacy of these compounds are warranted to fully realize their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2'-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.aaup.edu [repository.aaup.edu]
- 6. staff.najah.edu [staff.najah.edu]
- 7. Crystal Structure Analysis and Anticancer Potential of a Naphthalene-Based Schiff Base Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.ptuk.edu.ps [scholar.ptuk.edu.ps]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
Methodological & Application
Application Notes and Protocols for the Synthesis of Naphthalene-2-sulfonohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Naphthalene-2-sulfonohydrazide and its derivatives, which are of significant interest in medicinal chemistry due to their potential anticancer and antimicrobial properties. The methodologies outlined are based on established synthetic routes and are intended to be a valuable resource for researchers in drug discovery and development.
Introduction
Naphthalene-based compounds are a well-established class of molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The sulfonohydrazide functional group serves as a versatile pharmacophore that can be readily modified to generate a library of derivatives with diverse biological activities. This document details the synthesis of the parent this compound and its subsequent conversion to N'-arylmethylene derivatives, which have shown promise as bioactive agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from Naphthalene-2-sulfonyl chloride and hydrazine hydrate. The procedure is adapted from a general method for the preparation of sulfonyl hydrazides.
Materials:
-
Naphthalene-2-sulfonyl chloride
-
Hydrazine hydrate (85% solution in water)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Naphthalene-2-sulfonyl chloride (1 equivalent) in tetrahydrofuran (THF).
-
Cool the stirred solution to 10-15 °C using an ice bath.
-
Slowly add a solution of 85% hydrazine hydrate (2.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained between 10-20 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 15-20 minutes at the same temperature.
-
Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers.
-
Separate and discard the lower aqueous layer.
-
To the upper THF layer, slowly add two volumes of distilled water while stirring vigorously. This compound will precipitate as a white crystalline solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid several times with distilled water to remove any remaining impurities.
-
Air-dry the purified this compound. The expected yield is typically high (e.g., 91-94% for analogous reactions).
Protocol 2: Synthesis of N'-(Arylmethylene)this compound Derivatives
This protocol outlines the general procedure for the synthesis of N'-arylmethylene derivatives of this compound via condensation with various aromatic aldehydes.
Materials:
-
This compound (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-bromo-2-thiophenecarboxaldehyde, benzaldehyde, etc.) (1 equivalent)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde. For example, the reaction with 4-bromo-2-thiophenecarboxaldehyde is reported to proceed for 4 hours.[1]
-
Upon completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration. If not, the solvent can be removed under reduced pressure to obtain the crude product.
-
Wash the collected solid with a small amount of cold solvent (methanol or ethanol) to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N'-(arylmethylene)this compound derivative.
Data Presentation
The following table summarizes the biological activities of some this compound and related sulfonamide derivatives.
| Compound ID | Derivative Class | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| 5a | 6-acetylnaphthalene-2-sulfonamide | Cytotoxicity | MCF-7 | 42.13 µM | [2] |
| 5b | 6-acetylnaphthalene-2-sulfonamide | Cytotoxicity | MCF-7 | 40.08 µM | [2] |
| 5e | 6-acetylnaphthalene-2-sulfonamide | Cytotoxicity | MCF-7 | 43.13 µM | [2] |
| 5i | 6-acetylnaphthalene-2-sulfonamide | Cytotoxicity | MCF-7 | 41.6 µM | [2] |
| 5b | 6-acetylnaphthalene-2-sulfonamide | STAT3 Phosphorylation Inhibition | - | 3.59 µM | [2] |
| 5e | 6-acetylnaphthalene-2-sulfonamide | STAT3 Phosphorylation Inhibition | - | 3.01 µM | [2] |
| 5b | 6-acetylnaphthalene-2-sulfonamide | Topoisomerase IV Inhibition | E. coli | 5.3 µg/mL | [2] |
| 5e | 6-acetylnaphthalene-2-sulfonamide | Topoisomerase IV Inhibition | S. aureus | 7.65 µg/mL | [2] |
| Compound 15 | Sulfonyl hydrazone | Cytotoxicity | A549 | 29.59 µM | |
| Compound 15 | Sulfonyl hydrazone | Cytotoxicity | MCF-7 | 27.70 µM |
Signaling Pathway and Experimental Workflow
The anticancer activity of certain naphthalene sulfonamide derivatives has been shown to be mediated through the inhibition of the IL-6/JAK2/STAT3 signaling pathway.[1][2] This pathway is crucial for tumor cell proliferation, survival, and angiogenesis. The following diagrams illustrate the synthesis workflow and the proposed mechanism of action.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naphthalene-2-sulfonohydrazide Schiff Base Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of Schiff bases derived from Naphthalene-2-sulfonohydrazide. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as ligands in coordination chemistry.
Introduction
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This compound serves as a versatile primary amine precursor, yielding Schiff bases with a wide range of structural diversity and biological applications. The resulting N'-(aryl/alkylidene)naphthalene-2-sulfonohydrazides have demonstrated potential as antimicrobial, antioxidant, and anticancer agents. This document outlines the general reaction conditions and provides specific experimental protocols for their synthesis.
Reaction Scheme
The general reaction for the formation of a this compound Schiff base is depicted below:
Summary of Reaction Conditions
The synthesis of this compound Schiff bases can be achieved under various conditions. The choice of solvent, catalyst, temperature, and reaction time can influence the reaction rate and yield. A summary of commonly employed conditions is provided in the table below for easy comparison.
| Reactant 2 | Solvent | Catalyst | Temperature | Reaction Time | Yield | Reference |
| 2,5-dimethoxy benzaldehyde | THF | None | 66°C (Reflux) | 4-5 hours | High | [1] |
| 1H-indole-2-carbaldehyde | Ethanol | None | Reflux | 5 hours | Significant | [2] |
| Various aldehydes | Absolute Ethanol | None | Reflux | 1-3 hours | - | |
| Substituted aromatic aldehydes | Glacial Acetic Acid | Acetic Acid | Reflux | > 8 hours | - | [3] |
| 4-methylbenzenesulfonohydrazide & 10-ethyl-10H-phenothiazine-3,7-dicarbaldehyde | Ethanol | H₂SO₄ (catalytic) | - | 1 hour | - | |
| 3-pyridinecarboxaldehyde | Methanol | None | Reflux | 3 hours | - | |
| Various 2-hydroxy-1-acetonaphthone | Ethanol | HCl | 55–60 °C (Reflux) | 12 hours | - | |
| 4,4′-Morpholineacetophenone | Acetonitrile | None | Reflux | 6 hours | - | [2] |
| Vanillin | Ethanol | None | Reflux | 1.5 hours | 55% | [4] |
| 4-fluroacetophenone | Ethanol | None | Reflux | 12 hours | 87% | [4] |
| Substituted aromatic aldehydes | Chloroform/Methanol (1:1) or DMSO | Acid catalyst | Reflux or Ultrasonic irradiation | - | Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis via Reflux in Ethanol
This protocol describes a common method for the synthesis of this compound Schiff bases using ethanol as a solvent under reflux conditions.
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Absolute Ethanol
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 molar equivalent) in a suitable volume of absolute ethanol with stirring.
-
Add the corresponding aldehyde or ketone (1 molar equivalent) to the solution.
-
For catalyzed reactions, add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid or sulfuric acid) to the mixture.[2]
-
Attach a condenser to the flask and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 12 hours depending on the reactivity of the carbonyl compound.[4]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The Schiff base product often precipitates out of the solution upon cooling.
-
Collect the precipitate by suction filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or under vacuum.
Protocol 2: Synthesis of (E)-N'-(2,5-dimethoxybenzylidene)this compound in THF
This protocol provides a specific example for the synthesis of a Schiff base using tetrahydrofuran (THF) as the solvent.[1]
Materials:
-
This compound
-
2,5-dimethoxy benzaldehyde
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Distilled water
Procedure:
-
Add an equimolar amount of this compound to a solution of 2,5-dimethoxy benzaldehyde in THF in a round-bottom flask.[1]
-
Attach a condenser and reflux the solution for 4-5 hours at 66°C.[1]
-
After the reflux period, evaporate the THF solvent using a rotary evaporator.[1]
-
The precipitated product is then washed several times with distilled water.[1]
-
Collect the solid product by filtration and dry it in a desiccator at room temperature.[1]
Visualizations
Experimental Workflow for Schiff Base Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of this compound Schiff bases.
Caption: General workflow for the synthesis of this compound Schiff bases.
Postulated Signaling Pathway for Antimicrobial Activity
This compound Schiff bases have shown promising antimicrobial activity. While the exact mechanisms are often complex and compound-specific, a postulated general signaling pathway leading to bacterial cell death is illustrated below. This often involves the inhibition of essential enzymes or disruption of the cell membrane.
Caption: Postulated mechanism of antimicrobial action for Schiff bases.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.aaup.edu [repository.aaup.edu]
- 3. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of Naphthalene-2-sulfonohydrazide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the purification of Naphthalene-2-sulfonohydrazide using recrystallization, a fundamental technique for the purification of solid organic compounds. This document outlines solvent selection, the recrystallization procedure, and methods for purity assessment.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. The purity of this compound is critical for the successful synthesis of downstream targets and for ensuring reliable biological data. Recrystallization is a robust and widely used method for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water, and mixtures thereof)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirring capability)
-
Magnetic stir bars
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system or Thin Layer Chromatography (TLC) plates and developing chamber
Experimental Protocols
Solvent Selection: A Critical First Step
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:
-
Not react with this compound.
-
Dissolve the compound to a high extent at its boiling point and to a low extent at room temperature.
-
Dissolve impurities readily at all temperatures or not at all.
-
Have a boiling point below the melting point of this compound to prevent "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent dropwise (e.g., ethanol, methanol, water, acetone, ethyl acetate, toluene).
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility. The compound should dissolve completely at an elevated temperature.
-
Allow the test tube to cool to room temperature and then place it in an ice bath. A large number of crystals should form.
-
Record your observations in a table similar to the one below.
Data Presentation: Solvent Screening for this compound Recrystallization
| Solvent | Solubility at Room Temp. (20-25°C) | Solubility at Elevated Temp. | Crystal Formation Upon Cooling | Remarks |
| Ethanol | Insoluble / Sparingly Soluble | Soluble | Good Crystal Growth | Promising single solvent |
| Methanol | Insoluble / Sparingly Soluble | Soluble | Good Crystal Growth | Promising single solvent |
| Water | Insoluble | Insoluble | No Dissolution | Unsuitable as a single solvent |
| Acetone | Soluble | - | - | Unsuitable as a single solvent |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate Crystal Growth | Potential single solvent |
| Toluene | Insoluble | Sparingly Soluble | Poor Crystal Growth | Unsuitable as a single solvent |
| Ethanol/Water | - | - | - | Potential mixed solvent system |
| Acetone/Hexane | - | - | - | Potential mixed solvent system |
Note: This table is a template. Actual results will need to be determined experimentally.
Based on preliminary assessments and the polarity of the molecule, alcohols like ethanol and methanol are often good starting points for sulfonohydrazides. A mixed solvent system, such as ethanol/water, may also be effective.
Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), a hot filtration step is required. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment
The purity of the recrystallized this compound should be assessed to determine the effectiveness of the purification.
-
Melting Point Determination: A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point. Compare the melting point of the crude and recrystallized material.
-
Chromatographic Analysis:
-
Thin Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, analyze the crude and recrystallized samples by HPLC. The purity can be determined by the relative peak area of the main product.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, add more hot solvent to redissolve the oil and then allow it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, it may be because too much solvent was used. The solution can be concentrated by boiling off some of the solvent. Alternatively, crystal formation can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Low Recovery: To maximize recovery, ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled in an ice bath before filtration.
Disclaimer: This application note provides a general protocol. The optimal conditions for recrystallization, including the choice of solvent and specific temperatures, should be determined experimentally for each batch of this compound. Always handle chemicals with appropriate safety precautions.
Application Notes & Protocols: Synthesis of Naphthalene-Based Anticancer Agents
Topic: Utilizing Naphthalene-2-sulfonohydrazide and its Analogs in the Synthesis of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile platform for the design of compounds with a wide array of biological activities, including significant potential in oncology. This document provides detailed application notes and protocols for the synthesis and evaluation of naphthalene-based compounds, specifically focusing on derivatives of this compound and related sulfonamides, as potent anticancer agents. These compounds have demonstrated promising activity, particularly through the modulation of key cellular signaling pathways involved in cancer progression.
I. Design and Synthesis of Naphthalene-Sulfonamide Hybrids
A multi-target and molecular hybridization drug design approach has been successfully employed to synthesize novel 6-acetylnaphthalene-2-sulfonamide derivatives with significant anticancer activity.[1][2] These compounds have shown potent cytotoxicity against human breast cancer cell lines, such as MCF7, while exhibiting a good safety profile against normal cell lines.[1][2]
General Synthetic Scheme:
The synthesis of these anticancer agents can be conceptualized to start from a this compound precursor, which can be converted to the corresponding sulfonyl chloride. The sulfonyl chloride then serves as a key intermediate for the synthesis of a library of sulfonamide derivatives.
Caption: Synthetic workflow for Naphthalene-sulfonamide derivatives.
Experimental Protocol: Synthesis of 6-acetylnaphthalene-2-sulfonyl chloride
-
Starting Material: 1-(Naphthalen-2-yl)ethan-1-one.
-
Reaction: The starting material is reacted with chlorosulfonic acid.[1]
-
Procedure:
-
Slowly add 1-(Naphthalen-2-yl)ethan-1-one to an excess of cold chlorosulfonic acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-acetylnaphthalene-2-sulfonyl chloride.
-
Experimental Protocol: General Synthesis of 6-acetyl-N-aryl/heteroarylnaphthalene-2-sulfonamides
-
Reactants: 6-acetylnaphthalene-2-sulfonyl chloride and the desired substituted aryl or heteroaryl amine.
-
Solvent: A suitable aprotic solvent such as pyridine or dichloromethane.
-
Procedure:
-
Dissolve the substituted amine in the chosen solvent.
-
Add 6-acetylnaphthalene-2-sulfonyl chloride portion-wise to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final sulfonamide derivative.
-
II. In Vitro Anticancer Activity
The synthesized naphthalene-sulfonamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Data Presentation: Cytotoxic Activity of Naphthalene-Sulfonamide Derivatives
| Compound | N-Aryl/Heteroaryl Moiety | IC50 (μM) vs. MCF7 | Selectivity Index (SI) vs. MDCK |
| 5a | Phenyl | 10.23 | 2.15 |
| 5b | 4-Chlorophenyl | 8.58 | 2.33 |
| 5e | Thiazol-2-yl | 9.01 | 2.22 |
| 5i | Pyridin-2-yl | Not Specified | 2.13 |
Data sourced from multiple studies.[1][2][3] The selectivity index (SI) is calculated as the IC50 in a normal cell line (MDCK) divided by the IC50 in the cancer cell line (MCF7), with a higher value indicating greater selectivity for cancer cells.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Maintain human breast cancer cells (MCF-7) and a normal kidney cell line (MDCK) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Grow the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates at a density of 5x10^3 cells/well and allow them to attach overnight.
-
Replace the culture medium with fresh medium containing serial dilutions of the naphthalene derivatives. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
III. Mechanism of Action: Signaling Pathway Modulation
Certain naphthalene-sulfonamide hybrids exert their anticancer effects by modulating the IL-6/JAK2/STAT3 signaling pathway, which is frequently dysregulated in cancer and contributes to tumor growth, proliferation, and survival.[3]
IL-6/JAK2/STAT3 Signaling Pathway and Inhibition
Caption: Downregulation of the IL-6/JAK2/STAT3 pathway by naphthalene derivatives.
Compounds have been shown to downregulate the expression of key proteins in this pathway, including IL6, JAK2, and STAT3, as well as downstream targets like BCL2, Cyclin D1, and c-MYC.[1][2] Concurrently, they upregulate the expression of pro-apoptotic proteins like BAX.[1][2]
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction:
-
Treat MCF7 cells with the naphthalene-sulfonamide derivatives at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers for IL6, JAK2, STAT3, BCL2, BAX, Cyclin D1, c-MYC, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Run the reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Analyze the amplification data and calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method.
-
Normalize the expression of the target genes to the housekeeping gene and compare the expression in treated cells to that in untreated control cells.
-
IV. Conclusion
The naphthalene-sulfonohydrazide scaffold and its sulfonamide analogs represent a promising starting point for the development of novel anticancer agents. The synthetic protocols outlined provide a clear path for the generation of diverse compound libraries. The biological evaluation methods described are robust and allow for the identification of potent and selective anticancer compounds. The elucidation of the IL-6/JAK2/STAT3 signaling pathway as a key molecular target provides a strong rationale for the further development of these naphthalene derivatives as targeted cancer therapeutics. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as in vivo evaluation of the most promising candidates.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Antimicrobial Compounds from Naphthalene-2-sulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from naphthalene-2-sulfonohydrazide. The following sections detail the synthetic pathways, antimicrobial activity, and potential mechanisms of action, supported by experimental procedures and data presentation.
Introduction
Naphthalene-based compounds are a well-established class of molecules with a broad spectrum of pharmacological activities, including antimicrobial properties. The naphthalene scaffold offers a versatile platform for the development of new therapeutic agents due to its ability to be readily functionalized, leading to derivatives with enhanced potency and selectivity. This document focuses on the derivatization of this compound to generate novel sulfonamides and hydrazones with potential as effective antimicrobial agents. The inhibition of essential bacterial enzymes, such as DNA gyrase, is a key mechanism of action for many antimicrobial compounds, and naphthalene derivatives have shown promise in this area.
Data Presentation
The antimicrobial efficacy of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The following tables summarize the quantitative data for representative naphthalene-sulfonamide derivatives, which serve as close analogs and provide a strong rationale for the exploration of this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Acetylnaphthalene-2-sulfonamide Derivatives against Bacterial Strains
| Compound ID | Modification | E. coli (MIC in µg/mL) | S. aureus (MIC in µg/mL) |
| 5b | 4-Fluorophenyl | 10 | >100 |
| 5e | 4-Chlorophenyl | >100 | 12.5 |
| 5f | 4-Bromophenyl | >100 | 12.5 |
| 5j | 2-Thienyl | 25 | >100 |
| Norfloxacin | (Standard) | 3.125 | 6.25 |
Data adapted from a study on 6-acetylnaphthalene-2-sulfonamide derivatives, which are structurally related to the compounds of interest.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of 6-Acetylnaphthalene-2-sulfonamide Derivatives against Fungal Strains
| Compound ID | Modification | C. albicans (MIC in µg/mL) |
| 5b | 4-Fluorophenyl | 25 |
| 5c | 4-Methylphenyl | 50 |
| 5d | 4-Methoxyphenyl | 50 |
| 5e | 4-Chlorophenyl | 25 |
| 5i | 4-Nitrophenyl | 50 |
| 5j | 2-Thienyl | 25 |
| Clotrimazole | (Standard) | 7.8 |
Data adapted from a study on 6-acetylnaphthalene-2-sulfonamide derivatives, which are structurally related to the compounds of interest.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its derivatives, as well as for the evaluation of their antimicrobial activity.
Protocol 1: Synthesis of Naphthalene-2-sulfonyl chloride
This protocol describes the synthesis of the key intermediate, naphthalene-2-sulfonyl chloride, from naphthalene.
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Heating mantle
-
Reflux condenser
-
Separatory funnel
-
Ice bath
Procedure:
-
Sulfonation: In a round-bottom flask, warm 67 mL of concentrated sulfuric acid to 100°C.
-
Gradually add 100 g of finely ground naphthalene to the stirred, heated sulfuric acid.
-
Heat the reaction mixture to 160-170°C for 4-5 hours.[2]
-
Cool the mixture and carefully pour it into 1 L of cold water.
-
Chlorination: To the aqueous solution of naphthalene-2-sulfonic acid, slowly add phosphorus pentachloride or thionyl chloride in a fume hood with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Continue stirring for 2-3 hours at room temperature.
-
The resulting precipitate of naphthalene-2-sulfonyl chloride is then filtered, washed with cold water, and dried.
Protocol 2: Synthesis of this compound
This protocol details the synthesis of the core molecule, this compound, from naphthalene-2-sulfonyl chloride.
Materials:
-
Naphthalene-2-sulfonyl chloride
-
Hydrazine hydrate (85-99%)
-
Tetrahydrofuran (THF) or Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve naphthalene-2-sulfonyl chloride (1.05 moles) in 350 mL of tetrahydrofuran.[3]
-
Cool the stirred mixture to 10-15°C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (2.22 moles) in water, maintaining the temperature between 10°C and 20°C.[3]
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
The reaction mixture is then transferred to a separatory funnel, and the lower aqueous layer is discarded.
-
The organic layer is concentrated under reduced pressure to yield the crude product.
-
The product, this compound, can be purified by recrystallization from a suitable solvent like ethanol. A similar procedure involves stirring the sulfonyl chloride with hydrazine hydrate in methanol, which often results in the product precipitating as a solid.[4]
Protocol 3: Synthesis of Naphthalene-2-sulfonohydrazone Derivatives
This protocol describes the synthesis of naphthalene-2-sulfonohydrazone derivatives by condensation of this compound with various aldehydes or ketones.
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol or Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization.
Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Grow microbial cultures overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Protocol 5: Antimicrobial Susceptibility Testing - Agar Disk Diffusion Method
This protocol is a qualitative method to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Sterile paper discs
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Application of Discs: Impregnate sterile paper discs with a known concentration of the test compounds and place them onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: Proposed mechanism of action: Inhibition of the bacterial DNA gyrase catalytic cycle by a naphthalene-sulfonamide derivative.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarly.org [scholarly.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Naphthalene Derivatives as Potent Inhibitors of STAT3 Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation. The constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Inhibition of STAT3 phosphorylation is a key strategy to abrogate its oncogenic functions. This document provides detailed application notes and protocols for the evaluation of naphthalene-based derivatives, specifically focusing on naphthalene-sulfonamides, as inhibitors of STAT3 phosphorylation. While the initial focus was on Naphthalene-2-sulfonohydrazide derivatives, the available scientific literature predominantly reports on the potent anti-STAT3 activity of closely related naphthalene-sulfonamide analogs. These compounds have emerged as a promising class of STAT3 inhibitors, demonstrating significant potential in preclinical studies.
Data Presentation
The following tables summarize the quantitative data for representative naphthalene-sulfonamide derivatives, detailing their inhibitory activity on STAT3 phosphorylation and their cytotoxic effects on cancer cell lines.
Table 1: Inhibitory Activity of Naphthalene-Sulfonamide Derivatives against STAT3 Phosphorylation
| Compound | Description | IC50 (µM) for STAT3 Phosphorylation Inhibition | Reference Compound | Reference IC50 (µM) |
| 5e | 6-acetylnaphthalene-2-sulfonamide derivative | 3.01 | Cryptotanshinone | 3.52 |
| 5b | 6-acetylnaphthalene-2-sulfonamide derivative | 3.59 | Cryptotanshinone | 3.52 |
| C188-9 | Bis-naphthalene-4-methoxybenzenesulfonamide | Potent STAT3 inhibitor (specific IC50 not provided in source) | - | - |
| SMY002 | Naphthalene-SERM hybrid | Potently inhibits STAT3 phosphorylation (specific IC50 not provided in source) | - | - |
Table 2: Cytotoxicity of Naphthalene-Sulfonamide Derivatives against Human Breast Cancer (MCF7) Cell Line
| Compound | IC50 (µM) in MCF7 Cells (48h incubation) |
| 5a | 42.13 |
| 5b | 40.08 |
| 5e | 43.13 |
| 5i | 41.60 |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JAK-STAT3 signaling pathway and highlights the inhibitory action of naphthalene-sulfonamide derivatives on STAT3 phosphorylation.
Caption: Simplified STAT3 signaling pathway and the inhibitory mechanism of naphthalene-sulfonamide derivatives.
General Experimental Workflow for Inhibitor Evaluation
This workflow outlines the key steps to assess the efficacy of naphthalene-sulfonamide derivatives as STAT3 inhibitors.
Caption: A generalized experimental workflow for the evaluation of STAT3 inhibitors.
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for the detection and semi-quantification of phosphorylated STAT3 (p-STAT3) at the Tyr705 residue in cell lysates following treatment with naphthalene-sulfonamide derivatives.[1]
Materials:
-
Cancer cell lines (e.g., MCF7, DU145)
-
Naphthalene-sulfonamide derivatives
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris) and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution), anti-total-STAT3 (e.g., Cell Signaling Technology #9139, 1:1000 dilution), and anti-β-actin or GAPDH (loading control)[2][3]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the naphthalene-sulfonamide derivative or vehicle (DMSO) for the desired time (e.g., 24 hours). Include a positive control by stimulating a set of cells with a known STAT3 activator like IL-6 (e.g., 20 ng/mL for 15-30 minutes).[3]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C with gentle agitation.[1][4]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST and apply the ECL substrate to visualize the bands using a chemiluminescence imaging system.[1][3]
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the test compounds.[5][6][7]
Materials:
-
Cancer cell lines
-
Naphthalene-sulfonamide derivatives
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the naphthalene-sulfonamide derivative (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).[3][5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to inhibitor treatment.[8][9][10]
Materials:
-
HEK293 cells or other suitable cell line
-
STAT3-responsive luciferase reporter vector (containing STAT3 binding elements upstream of a luciferase gene)
-
Renilla luciferase vector (as an internal control for transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Naphthalene-sulfonamide derivatives
-
STAT3 activator (e.g., IL-6)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 luciferase reporter vector and the Renilla luciferase control vector in a 96-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for approximately 24 hours to allow for reporter gene expression.[9]
-
Inhibitor and Stimulant Treatment: Pre-treat the cells with various concentrations of the naphthalene-sulfonamide derivative for 1 hour. Subsequently, stimulate the cells with a known STAT3 activator (e.g., IL-6) and incubate for an additional 6-16 hours.
-
Lysis and Luciferase Assay: Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activities using a luminometer.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.[9] The results are typically expressed as a fold change in luciferase activity compared to the stimulated control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. biocompare.com [biocompare.com]
Synthesis of Naphthalene-2-sulfonohydrazide-Based Topoisomerase IV Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Naphthalene-2-sulfonohydrazide-based compounds as potential inhibitors of bacterial topoisomerase IV. This class of compounds has emerged as a promising scaffold for the development of novel antibacterial agents.
Introduction
Bacterial topoisomerase IV is a type II topoisomerase enzyme essential for DNA replication and chromosome segregation in bacteria, making it a validated and attractive target for the development of new antibacterial drugs. Naphthalene-based compounds have shown a wide range of biological activities, including antimicrobial properties.[1][2][3] This document focuses on derivatives of this compound, a versatile intermediate for the synthesis of potential topoisomerase IV inhibitors.
Synthetic Protocols
The synthesis of this compound-based topoisomerase IV inhibitors typically involves a multi-step process, starting from the commercially available naphthalene.
Synthesis of Naphthalene-2-sulfonyl chloride
Naphthalene-2-sulfonyl chloride is a key intermediate in the synthesis of the target compounds. It can be prepared from naphthalene through sulfonation followed by chlorination.
Protocol 1: Synthesis of Naphthalene-2-sulfonyl chloride
-
Materials: Naphthalene, Chlorosulfonic acid, Phosphorus pentachloride, Dichloromethane.
-
Procedure:
-
To a stirred solution of naphthalene (1 equivalent) in dichloromethane at 0 °C, add chlorosulfonic acid (3 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude naphthalene-2-sulfonic acid.
-
To the crude naphthalene-2-sulfonic acid, add phosphorus pentachloride (1.5 equivalents) and heat the mixture at 110 °C for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Naphthalene-2-sulfonyl chloride as a solid.
-
Synthesis of this compound
The core scaffold, this compound, is synthesized by the reaction of Naphthalene-2-sulfonyl chloride with hydrazine hydrate.
Protocol 2: Synthesis of this compound
-
Materials: Naphthalene-2-sulfonyl chloride, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve Naphthalene-2-sulfonyl chloride (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain this compound.
-
Synthesis of N'-(substituted-benzylidene)naphthalene-2-sulfonohydrazides
The final inhibitor compounds are typically synthesized through the condensation of this compound with various substituted aromatic aldehydes.
Protocol 3: General procedure for the synthesis of N'-(substituted-benzylidene)naphthalene-2-sulfonohydrazides
-
Materials: this compound, Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.), Ethanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
A mixture of this compound (1 equivalent) and the respective substituted aromatic aldehyde (1.1 equivalents) is refluxed in ethanol in the presence of a catalytic amount of glacial acetic acid for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired N'-(substituted-benzylidene)this compound derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Data Presentation: Biological Activity
The following tables summarize the in vitro biological activity of a series of 6-acetylnaphthalene-2-sulfonamide derivatives, which serve as representative examples of naphthalene-based sulfonamides targeting topoisomerase IV.[4][5][6]
Table 1: Topoisomerase IV Inhibitory Activity of 6-acetylnaphthalene-2-sulfonamide Derivatives [4][5][6]
| Compound ID | R-group on Sulfonamide | Topoisomerase IV IC50 (µg/mL) vs. E. coli | Topoisomerase IV IC50 (µg/mL) vs. S. aureus |
| 5b | 4-Fluorophenyl | 5.3 | - |
| 5e | 4-Chlorophenyl | - | 7.65 |
| Norfloxacin | (Reference) | 8.24 | 7.07 |
Table 2: Minimum Inhibitory Concentration (MIC) of 6-acetylnaphthalene-2-sulfonamide Derivatives [4][5][6]
| Compound ID | R-group on Sulfonamide | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 5b | 4-Fluorophenyl | 10 | - | 25 |
| 5c | 4-Bromophenyl | - | - | 25 |
| 5d | 4-Iodophenyl | - | - | 25 |
| 5e | 4-Chlorophenyl | - | 20 | 25 |
| 5f | 4-Methylphenyl | - | 20 | - |
| 5i | 3,4-Dichlorophenyl | - | - | 25 |
| 5j | 4-Nitrophenyl | 10 | - | 25 |
Experimental Protocols for Biological Evaluation
Topoisomerase IV Decatenation Assay
This assay is used to determine the inhibitory activity of the synthesized compounds against topoisomerase IV. The principle of the assay is to measure the inhibition of the enzyme's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[7][8][9][10][11]
Protocol 4: Topoisomerase IV Decatenation Assay [7][8][9][10][11]
-
Materials: Purified bacterial topoisomerase IV, Kinetoplast DNA (kDNA), Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP), Synthesized inhibitor compounds, Loading dye, Agarose, Ethidium bromide.
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of the inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding purified topoisomerase IV enzyme to each reaction mixture.
-
Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Add loading dye to the samples and load them onto an agarose gel (e.g., 1%).
-
Perform electrophoresis to separate the decatenated DNA minicircles from the catenated kDNA network.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of decatenation is observed as a decrease in the amount of free minicircles compared to the no-inhibitor control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the decatenation activity.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[12][13][14][15]
Protocol 5: Broth Microdilution MIC Assay [12][13][14][15]
-
Materials: Bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton Broth (MHB), Synthesized inhibitor compounds, 96-well microtiter plates, Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of each inhibitor compound in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Visualizations
General Synthetic Scheme
Caption: General synthetic route for N'-(Arylmethylene)naphthalene-2-sulfonohydrazides.
Mechanism of Topoisomerase IV Inhibition
Caption: Mechanism of bacterial topoisomerase IV inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the synthesis and evaluation of topoisomerase IV inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. inspiralis.com [inspiralis.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting DNA Gyrase with Naphthalene-2-Sulfonohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA in bacteria by introducing negative supercoils.[1] This function is crucial for DNA replication, transcription, and repair, making DNA gyrase a well-established and attractive target for the development of novel antibacterial agents.[1][2] The absence of a direct homolog in eukaryotes enhances its appeal as a selective target.[3] The rising threat of antimicrobial resistance necessitates the exploration of new chemical scaffolds that can effectively inhibit this enzyme.[3] Naphthalene-based compounds have emerged as a promising class of antimicrobials due to their diverse pharmacological activities.[4] This document provides detailed application notes and protocols for the investigation of naphthalene-2-sulfonohydrazide and related sulfonamide derivatives as potential DNA gyrase inhibitors.
Recent studies have highlighted the potential of 6-acetylnaphthalene-2-sulfonamide derivatives as dual inhibitors of DNA gyrase and topoisomerase IV, another bacterial type II topoisomerase.[3][5] These compounds have demonstrated inhibitory activity against enzymes from both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, suggesting a broad-spectrum potential.[3][5]
Mechanism of Action
This compound derivatives are proposed to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during cell division.[3] By inhibiting their function, these compounds disrupt essential cellular processes, leading to bacterial cell death. The specific mechanism involves binding to the enzyme, likely at or near the ATP-binding site or the DNA-binding and cleavage domain, thereby preventing the enzyme from carrying out its supercoiling or decatenation functions.
Data Presentation
The following tables summarize the quantitative data for representative 6-acetylnaphthalene-2-sulfonamide derivatives against bacterial strains and their target enzymes.[3][5]
Table 1: Minimum Inhibitory Concentration (MIC) of Naphthalene-Sulfonamide Derivatives
| Compound | Target Organism | MIC (mg/mL) |
| 5b | E. coli | 10 |
| 5e | S. aureus | 20 |
| 5j | E. coli | 10 |
Data sourced from a study on 6-acetylnaphthalene-2-sulfonamide derivatives, where compounds were screened for antimicrobial activity.[3]
Table 2: In Vitro Enzymatic Inhibition (IC50) of Naphthalene-Sulfonamide Derivatives
| Compound | Target Enzyme | IC50 (µg/mL) | Reference Drug (Norfloxacin) IC50 (µg/mL) |
| 5b | E. coli DNA Gyrase | Moderate Inhibition | - |
| 5b | E. coli Topoisomerase IV | 5.3 | 8.24 |
| 5e | S. aureus DNA Gyrase | Moderate Inhibition | - |
| 5e | S. aureus Topoisomerase IV | 7.65 | 7.07 |
*Qualitative description from the source, specific IC50 value not provided.[3][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard methods for evaluating DNA gyrase inhibitors.[6][7][8]
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[6][9]
Materials:
-
Purified DNA gyrase (from E. coli or S. aureus)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% Glycerol, 100 µg/mL BSA[8]
-
10 mM ATP solution
-
Test compounds dissolved in DMSO
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[8]
-
1% Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide
-
1X TAE Buffer
-
Positive control (e.g., Norfloxacin)
-
Nuclease-free water
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add the following in order:
-
Nuclease-free water to final volume
-
4 µL of 5X Assay Buffer
-
0.2 µg of relaxed pBR322 DNA
-
1 µL of test compound at various concentrations (or DMSO for control)
-
2 µL of 10 mM ATP
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add 1 unit of DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.[8]
-
Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.[8]
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated approximately 5-7 cm.[8]
-
Visualize the DNA bands under a UV transilluminator and document the results.[8] Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-drug control.[9]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds serially diluted
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control (standard antibiotic) and negative control (no drug) wells
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound at 2X the highest desired concentration to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the standardized bacterial suspension to each well.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Conclusion
This compound derivatives and their analogs represent a promising avenue for the development of new antibacterial agents targeting DNA gyrase. The provided protocols offer a framework for the systematic evaluation of these compounds, from initial antimicrobial screening to specific enzyme inhibition assays. The quantitative data on 6-acetylnaphthalene-2-sulfonamide derivatives demonstrate their potential as dual inhibitors of DNA gyrase and topoisomerase IV.[3][5] Further investigation and optimization of this chemical scaffold could lead to the development of potent, broad-spectrum antibiotics to combat the growing challenge of drug-resistant bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. topogen.com [topogen.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Naphthalene-2-sulfonohydrazide Derivatives as MurD Ligase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Naphthalene-2-sulfonohydrazide derivatives as inhibitors of the bacterial enzyme MurD ligase, a critical component in peptidoglycan biosynthesis. This document outlines their inhibitory activity, experimental protocols for their evaluation, and key structure-activity relationships.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. MurD ligase, an essential enzyme in the cytoplasmic steps of bacterial cell wall peptidoglycan synthesis, represents a promising target.[1] MurD catalyzes the ATP-dependent addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine (UMA), a crucial step in the formation of the peptidoglycan precursor. This compound derivatives, specifically N-sulfonyl-D-glutamic acid analogs, have emerged as a class of competitive inhibitors of MurD ligase.[1] These compounds mimic the natural substrate and bind to the active site of the enzyme, thereby inhibiting its function and disrupting bacterial cell wall synthesis.
Data Presentation
The inhibitory activity of this compound derivatives against MurD ligase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for a series of substituted naphthalene-N-sulfonyl-D-glutamic acid derivatives against E. coli MurD.
| Compound ID | Substitution on Naphthalene Ring | IC50 (µM) | Reference |
| 1 | Unsubstituted | 280 | [1] |
| 2 | 6-butoxy | 150 | [1] |
| 3 | 6-(4-cyano-2-fluorobenzyloxy) | 85 | [1] |
| 4 | 6-methoxy | 250 | [1] |
| 5 | 6-ethoxy | 200 | [1] |
| 6 | 6-propoxy | 180 | [1] |
| 7 | 6-isopropoxy | 220 | [1] |
| 8 | 6-hexyloxy | 120 | [1] |
| 9 | 6-benzyloxy | 130 | [1] |
| 10 | 7-methoxy | 600 | [1] |
Mandatory Visualizations
MurD Ligase in Peptidoglycan Biosynthesis
Caption: Role of MurD ligase in the bacterial peptidoglycan synthesis pathway.
Experimental Workflow for Inhibitor Screening
Caption: General workflow for the screening of MurD ligase inhibitors.
Structure-Activity Relationship (SAR) of this compound Derivatives
Caption: Key structural features for MurD inhibitory activity.
Experimental Protocols
MurD Ligase Inhibition Assay (Spectrophotometric)
This protocol is adapted from commercially available MurD assay kits and measures the inorganic phosphate (Pi) produced from ATP hydrolysis during the MurD-catalyzed reaction.
Materials:
-
Purified MurD enzyme
-
UDP-N-acetylmuramoyl-L-alanine (UMA)
-
D-Glutamic acid (D-Glu)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 50 mM KCl)
-
This compound derivatives (dissolved in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate solution containing UMA, D-Glu, and ATP in assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO, then dilute in assay buffer to a 2X final concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the 2X inhibitor solution to the test wells.
-
For positive control wells (no inhibition), add 50 µL of assay buffer with the same concentration of DMSO as the inhibitor wells.
-
For negative control wells (no enzyme activity), add 50 µL of assay buffer.
-
-
Enzyme Reaction:
-
Add 25 µL of the 2X enzyme solution to all wells except the negative controls. Add 25 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding 50 µL of the phosphate detection reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the this compound derivatives against a target bacterial strain (e.g., E. coli).
Materials:
-
This compound derivatives
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the compounds against a mammalian cell line to evaluate their selectivity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for 24-48 hours.
-
Include vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
References
Application Notes and Protocols for Cytotoxicity Assays of Naphthalene-2-Sulfonohydrazide Derivatives on MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of naphthalene-2-sulfonohydrazide derivatives on the MCF-7 human breast cancer cell line. The information compiled herein is intended to guide researchers in the screening and characterization of these compounds as potential anticancer agents.
Introduction
This compound derivatives are a class of compounds that have garnered interest in cancer research due to their structural similarity to known bioactive molecules. The naphthalene scaffold is a key feature in many compounds with anticancer properties. This document outlines the cytotoxicity of these derivatives against MCF-7 cells, a widely used model for estrogen receptor-positive breast cancer. The primary mechanism of action explored involves the modulation of the IL-6/JAK2/STAT3 signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.
Data Presentation: Cytotoxicity of Naphthalene Derivatives on MCF-7 Cells
The following table summarizes the cytotoxic activity of various naphthalene derivatives on MCF-7 cells, as determined by the IC50 values obtained from in vitro studies. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound ID | Derivative Class | IC50 (µM) on MCF-7 Cells | Reference |
| 5a | 6-Acetylnaphthalene-2-sulfonamide | 42.13 | [1] |
| 5b | 6-Acetylnaphthalene-2-sulfonamide | 40.08 | [1] |
| 5e | 6-Acetylnaphthalene-2-sulfonamide | 43.13 | [1] |
| 5i | 6-Acetylnaphthalene-2-sulfonamide | 41.6 | [1] |
| 5d | Naphthalen-1-yloxyacetamide | 2.33 | [2] |
| 5e | Naphthalen-1-yloxyacetamide | 3.03 | [2] |
| 5c | Naphthalen-1-yloxyacetamide | 7.39 | [2] |
| 3f | Naphthalene-chalcone | 222.70 (µg/mL) | [3] |
| DL-3 | Synthetic Derivative | 3.54 | [4] |
| DL-4 | Synthetic Derivative | 4.75 | [4] |
Signaling Pathway: Modulation of IL-6/JAK2/STAT3
Certain 6-acetylnaphthalene-2-sulfonamide derivatives have been shown to suppress the proliferation of MCF-7 cells and induce apoptosis by modulating the IL-6/JAK2/STAT3 signaling pathway.[1][5] This pathway is often constitutively activated in breast cancer, promoting tumor growth and survival.
The binding of Interleukin-6 (IL-6) to its receptor initiates a cascade of events, starting with the activation of Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation, such as B-cell lymphoma 2 (BCL2), Cyclin D1, and c-MYC. It also suppresses the expression of pro-apoptotic proteins like BAX.
The naphthalene-sulfonamide derivatives 5b and 5i have been observed to downregulate the expression of IL-6, JAK2, STAT3, BCL2, Cyclin D1, and c-MYC, while upregulating the expression of the pro-apoptotic protein BAX.[1] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to programmed cell death in MCF-7 cells.
Caption: IL-6/JAK2/STAT3 signaling pathway and its inhibition by naphthalene derivatives.
Experimental Protocols
MCF-7 Cell Culture and Maintenance
This protocol outlines the standard procedure for the culture and maintenance of the MCF-7 cell line.
Materials:
-
MCF-7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of complete growth medium. Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Change the culture medium every 2-3 days.
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing fresh, pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
Caption: Workflow for MCF-7 cell culture and passaging.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound derivatives (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest MCF-7 cells that are in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 1 x 10^4 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 48 hours (or the desired exposure time) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value for each compound.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion
The provided application notes and protocols offer a framework for the investigation of this compound derivatives as potential cytotoxic agents against MCF-7 breast cancer cells. The data suggests that the naphthalene-sulfonamide core is a promising scaffold for anticancer drug development, with a mechanism of action that can involve the inhibition of the IL-6/JAK2/STAT3 signaling pathway. Researchers are encouraged to use these protocols as a starting point and optimize them based on their specific experimental needs and the particular characteristics of the synthesized derivatives.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Evaluating Naphthalene-2-sulfonohydrazide and Related Derivatives Against HepG2 Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of Naphthalene-2-sulfonohydrazide and its related derivatives as potential therapeutic agents against hepatocellular carcinoma, using the HepG2 cell line as a model. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle arrest.
Data Presentation: In Vitro Efficacy of Naphthalene Derivatives
The following tables summarize the cytotoxic effects of various naphthalene derivatives on the HepG2 human hepatocellular carcinoma cell line. While specific data for this compound derivatives is limited in the public domain, the data presented for structurally related naphthalene and hydrazone derivatives provide a strong rationale for their investigation.
Table 1: Cytotoxicity of Naphthalene Derivatives against HepG2 Cells
| Compound Class | Specific Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hydrazone Derivatives | Compound 16 | Similar to Sorafenib | Sorafenib | Not specified |
| Compound 2 | 23.6 - 94.7 (range for series) | Sorafenib | Not specified | |
| Compound 4 | 23.6 - 94.7 (range for series) | Sorafenib | Not specified | |
| Compound 8a | 23.6 - 94.7 (range for series) | Sorafenib | Not specified | |
| Compound 13 | 23.6 - 94.7 (range for series) | Sorafenib | Not specified | |
| Compound 18 | 23.6 - 94.7 (range for series) | Sorafenib | Not specified | |
| Compound 20 | 23.6 - 94.7 (range for series) | Sorafenib | Not specified | |
| 1,3,4-Oxadiazole-naphthalene Hybrids | Compound 5 | 8.8 | Sorafenib | 10.2 |
| Compound 8 | 9.5 | Sorafenib | 10.2 | |
| Compound 15 | 8.4 | Sorafenib | 10.2 | |
| Compound 16 | 8.7 | Sorafenib | 10.2 | |
| Compound 17 | 9.2 | Sorafenib | 10.2 | |
| Compound 18 | 8.7 | Sorafenib | 10.2 | |
| Naphthalene Substituted Benzimidazoles | Compound 18 | 0.078 | Methotrexate | Not specified |
| Compound 11 | 0.078 - 0.625 (range for series) | Methotrexate | Not specified | |
| Compound 13 | 0.078 - 0.625 (range for series) | Methotrexate | Not specified |
Table 2: Apoptotic and Cell Cycle Effects of Hydrazone and 1,3,4-Oxadiazole-naphthalene Derivatives on HepG2 Cells
| Compound | Concentration | Apoptotic Cells (%) | Cell Cycle Arrest Phase |
| Hydrazone Derivative (Compound 16) | Not specified | 80 | Not specified |
| Sorafenib (Reference) | Not specified | 75 | Not specified |
| 1,3,4-Oxadiazole-naphthalene Hybrid (Compound 5) | 8.8 µM | 22.86 | Pre-G1 & S |
| Control (Untreated) | - | 0.51 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of naphthalene derivatives on HepG2 cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Naphthalene derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the naphthalene derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by naphthalene derivatives.
Materials:
-
HepG2 cells
-
Naphthalene derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and treat with the desired concentrations of naphthalene derivatives for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of naphthalene derivatives on the cell cycle distribution of HepG2 cells.
Materials:
-
HepG2 cells
-
Naphthalene derivatives
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HepG2 cells and treat with naphthalene derivatives as described in the apoptosis protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the action of some naphthalene derivatives.
Caption: Experimental workflow for evaluating naphthalene derivatives.
Caption: ROS-mediated apoptosis signaling pathway.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Naphthalene-2-sulfonohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial susceptibility testing of Naphthalene-2-sulfonohydrazide derivatives. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of potential mechanisms of action to guide researchers in the evaluation of this promising class of antimicrobial compounds.
Introduction
This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial properties. These compounds combine the structural features of naphthalene, a bicyclic aromatic hydrocarbon known for its lipophilicity which can aid in cell membrane penetration, and a sulfonohydrazide moiety, a pharmacophore recognized for its antibacterial potential. The urgent need for novel antimicrobial agents to combat the rise of multidrug-resistant pathogens has spurred research into the efficacy and mechanisms of action of these derivatives.
This document outlines standardized methods for assessing the in vitro antimicrobial activity of this compound derivatives and presents available data on their performance against various bacterial and fungal strains.
Quantitative Data Summary
The antimicrobial efficacy of this compound and related derivatives has been evaluated against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key quantitative measure of in vitro activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Schiff Base Derivatives
| Compound | E. coli | S. aureus | P. aeruginosa | K. pneumoniae | MRSA | Reference |
| (E)-N'-(2,5-dimethoxybenzylidene)this compound | > 50 µg/mL | > 50 µg/mL | 25 µg/mL | 25 µg/mL | > 50 µg/mL | [1] |
| Tetracycline (Control) | - | - | - | - | - | [1] |
Note: A promising bacteriostatic effect was observed against Gram-negative bacteria such as P. aeruginosa and K. pneumoniae.[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of 6-Acetylnaphthalene-2-sulfonamide Derivatives
| Compound | E. coli (mg/mL) | S. aureus (mg/mL) | C. albicans (mg/mL) | Reference |
| 5b (4-fluorophenyl derivative) | 10 | - | 10 | [2] |
| 5e (4-bromophenyl derivative) | - | 20 | - | [2] |
| 5d | - | - | 10 | [2] |
| 5j | 10 | - | 10 | [2] |
Note: The presence of a 4-fluorophenyl group in compound 5b resulted in the best MIC against E. coli, while a 4-bromophenyl group in compound 5e showed the best MIC against S. aureus. Several compounds with halogen substitutions demonstrated strong activity against C. albicans.[2]
Experimental Protocols
Standardized protocols are crucial for the accurate and reproducible assessment of antimicrobial susceptibility. The following are detailed methodologies for the Broth Microdilution and Agar Disk Diffusion methods, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.
Materials:
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile saline or broth for dilution
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader or visual assessment tool
Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh culture (18-24 hours) of the test microorganism, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the this compound derivative solution and allow them to dry under aseptic conditions.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure a uniform lawn of bacterial growth.
-
Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Visualizations
Experimental Workflows
Potential Signaling Pathways
The sulfonohydrazide moiety suggests a likely mechanism of action involving the inhibition of the bacterial folic acid synthesis pathway. Additionally, some naphthalene-sulfonamide hybrids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.
Conclusion
This compound derivatives represent a promising area of research for the development of new antimicrobial agents. The protocols and data presented in these application notes provide a framework for the systematic evaluation of these compounds. Further investigation into their precise mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
Application Notes and Protocols for Naphthalene-2-sulfonohydrazide in Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-2-sulfonohydrazide is a versatile reagent with potential applications in bioconjugation chemistry. Its unique structure, featuring a reactive sulfonohydrazide group and a stable naphthalene core, allows for the formation of covalent bonds with specific functional groups on biomolecules. This document provides detailed application notes and proposed protocols for the use of this compound in bioconjugation, particularly focusing on its reactivity towards carbonyl groups (aldehydes and ketones) for the labeling and crosslinking of proteins and other biomolecules.
The sulfonohydrazide moiety can react with aldehydes and ketones to form stable hydrazone linkages. This reaction is particularly useful in bioconjugation as carbonyl groups can be introduced into biomolecules, such as glycoproteins, through mild oxidation of their carbohydrate moieties. This allows for site-specific modification, which is crucial in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
Potential Applications
-
Protein Labeling: Introduction of the naphthalene group allows for the fluorescent detection or attachment of other functionalities to proteins containing or engineered to contain carbonyl groups.
-
Crosslinking: As a bifunctional molecule, this compound can be derivatized to act as a crosslinker to study protein-protein interactions.
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Surface Functionalization: Immobilization of biomolecules onto surfaces functionalized with this compound.
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Component in Linker Synthesis: The sulfonohydrazide can serve as a reactive handle for the synthesis of more complex linker molecules for ADCs.
Data Presentation
The following tables summarize proposed quantitative data for the bioconjugation of this compound with a model glycoprotein. Note: This data is illustrative and should be optimized for specific applications.
Table 1: Proposed Reaction Conditions for Hydrazone Formation
| Parameter | Recommended Value/Range | Notes |
| pH | 4.5 - 5.5 | Acidic conditions catalyze hydrazone formation. |
| Temperature | 25 - 37 °C | Reaction can be performed at room temperature or physiological temperature. |
| Reaction Time | 2 - 12 hours | Optimization is required depending on the reactivity of the carbonyl group. |
| Molar Ratio (Sulfonohydrazide:Carbonyl) | 10:1 to 50:1 | A molar excess of the sulfonohydrazide is recommended to drive the reaction to completion. |
| Solvent | Aqueous buffer (e.g., Sodium Acetate) | A small percentage of a co-solvent like DMSO or DMF may be used to dissolve the this compound. |
Table 2: Characterization of a Hypothetical Protein-Naphthalene Conjugate
| Parameter | Method | Expected Result |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | 2-4 naphthalene molecules per protein |
| Conjugate Purity | SDS-PAGE, Size Exclusion Chromatography (SEC) | >95% |
| Stability of Hydrazone Linkage | HPLC analysis over time at 37°C, pH 7.4 | >90% stable after 72 hours |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein
This protocol describes the mild oxidation of carbohydrate moieties on a glycoprotein to generate reactive aldehyde groups.
Materials:
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Glycoprotein (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
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Sodium meta-periodate (NaIO₄)
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Glycerol
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Desalting column (e.g., Sephadex G-25)
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Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
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Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Protect the reaction from light.
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Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution to a final concentration of 1-10 mM.
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Incubate the reaction mixture for 30 minutes at room temperature in the dark.
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Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.
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Immediately remove the excess periodate and byproducts using a desalting column pre-equilibrated with the Reaction Buffer.
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The resulting aldehyde-containing glycoprotein is now ready for conjugation.
Protocol 2: Conjugation of this compound to an Aldehyde-Containing Glycoprotein
This protocol details the reaction of this compound with the generated aldehyde groups on a glycoprotein.
Materials:
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Aldehyde-containing glycoprotein from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the aldehyde-containing glycoprotein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, protected from light.
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Purify the resulting glycoprotein-naphthalene conjugate by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterize the conjugate for degree of labeling, purity, and stability.
Visualizations
Caption: Experimental workflow for glycoprotein conjugation.
Caption: Hydrazone bond formation reaction.
Caption: Logical workflow of the bioconjugation process.
Troubleshooting & Optimization
Technical Support Center: Optimizing Naphthalene-2-sulfonohydrazide Reaction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of Naphthalene-2-sulfonohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of Naphthalene-2-sulfonyl chloride with hydrazine hydrate. This reaction is typically carried out in a suitable organic solvent.
Q2: What are the critical parameters that significantly influence the reaction yield?
A2: Several factors can significantly impact the yield of the synthesis:
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Purity of Starting Materials: The purity of both Naphthalene-2-sulfonyl chloride and hydrazine hydrate is crucial. Naphthalene-2-sulfonyl chloride is particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react to form the desired product.
-
Reaction Temperature: Temperature control is critical to prevent the decomposition of the product and minimize the formation of side products.
-
Stoichiometry: The molar ratio of the reactants plays a vital role in maximizing the yield and minimizing unreacted starting materials.
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Choice of Solvent: The solvent should be inert to the reactants and capable of dissolving the starting materials to facilitate the reaction.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: A common side reaction is the formation of N,N'-bis(naphthalene-2-sulfonyl)hydrazine, where two molecules of Naphthalene-2-sulfonyl chloride react with one molecule of hydrazine. This can be minimized by controlling the stoichiometry and the addition rate of the sulfonyl chloride. Another potential issue is the hydrolysis of the Naphthalene-2-sulfonyl chloride starting material if moisture is present in the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot for the Naphthalene-2-sulfonyl chloride starting material should diminish over time, while a new spot for the this compound product should appear.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure or wet Naphthalene-2-sulfonyl chloride. | Ensure the Naphthalene-2-sulfonyl chloride is of high purity and handled under anhydrous conditions. If necessary, purify the starting material before use. |
| Incorrect stoichiometry. | Carefully check the molar ratios of the reactants. An excess of hydrazine hydrate is often used to favor the formation of the mono-substituted product. | |
| Reaction temperature is too high or too low. | Optimize the reaction temperature. The reaction is often started at a low temperature (e.g., 0-10 °C) and then allowed to warm to room temperature. | |
| Presence of a Significant Amount of Side Product (N,N'-bis(naphthalene-2-sulfonyl)hydrazine) | Incorrect addition of Naphthalene-2-sulfonyl chloride. | Add the Naphthalene-2-sulfonyl chloride solution dropwise to the hydrazine hydrate solution with vigorous stirring. This maintains a high local concentration of hydrazine, favoring the mono-substitution. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Reaction Stalls Before Completion | Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Poor solubility of reactants. | Choose a solvent in which both reactants are sufficiently soluble. Tetrahydrofuran (THF) is a commonly used solvent for this reaction. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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Naphthalene-2-sulfonyl chloride
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Hydrazine hydrate (85-99%)
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Anhydrous Tetrahydrofuran (THF)
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Distilled water
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Sodium sulfate (anhydrous)
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Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (2.0 equivalents) in anhydrous THF.
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Cool the solution to 0-5 °C in an ice bath.
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Dissolve Naphthalene-2-sulfonyl chloride (1.0 equivalent) in a separate portion of anhydrous THF.
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Add the Naphthalene-2-sulfonyl chloride solution dropwise to the cooled hydrazine hydrate solution over 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Upon completion, the reaction mixture can be worked up by evaporating the THF under reduced pressure. The resulting precipitate can then be washed with distilled water to remove excess hydrazine hydrate and hydrazine hydrochloride.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
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Dry the purified this compound under vacuum to a constant weight.
Data Presentation
The following table provides a qualitative summary of the expected impact of key reaction parameters on the yield of this compound, based on general principles of sulfonohydrazide synthesis.
| Parameter | Condition | Expected Yield | Rationale |
| Temperature | Low (0-10 °C initially) | High | Minimizes side reactions and product decomposition. |
| High (> room temp) | Low | Increased formation of N,N'-bis(naphthalene-2-sulfonyl)hydrazine and potential for product degradation. | |
| Hydrazine Hydrate Stoichiometry (vs. Sulfonyl Chloride) | 1:1 | Moderate | Increased risk of forming the di-substituted side product. |
| >2:1 | High | A larger excess of hydrazine hydrate favors the formation of the desired mono-substituted product. | |
| Solvent | Anhydrous Aprotic (e.g., THF) | High | Prevents hydrolysis of the sulfonyl chloride starting material. |
| Protic (e.g., Ethanol) | Moderate to Low | Potential for solvolysis of the sulfonyl chloride. | |
| Moisture | Anhydrous Conditions | High | Prevents the hydrolysis of the moisture-sensitive Naphthalene-2-sulfonyl chloride. |
| Presence of Water | Low | Hydrolysis of the starting material to the unreactive sulfonic acid. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationship between key parameters and reaction yield.
minimizing side product formation in Naphthalene-2-sulfonohydrazide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of Naphthalene-2-sulfonohydrazide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of this compound synthesis: the sulfonation of naphthalene and the subsequent formation of the sulfonohydrazide.
Stage 1: Sulfonation of Naphthalene
Issue: High Levels of Naphthalene-1-sulfonic acid Impurity
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Cause: The sulfonation reaction temperature was likely too low. The formation of Naphthalene-1-sulfonic acid is kinetically favored at lower temperatures, while the desired Naphthalene-2-sulfonic acid is the thermodynamically more stable product formed at higher temperatures.
-
Solution:
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Primary Recommendation: Increase the reaction temperature to 160-165 °C to favor the formation of the thermodynamically stable Naphthalene-2-sulfonic acid.[1]
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Post-Synthesis Purification: If the synthesis has already been completed with a high level of the 1-isomer, purification can be achieved through methods that exploit the differential stability and solubility of the two isomers. One common method is to heat the mixture to 140-150 °C; the less stable α-naphthalenesulfonic acid can be hydrolyzed back to naphthalene and sulfuric acid.[1]
-
Issue: Low Yield of Naphthalene-2-sulfonic acid
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Cause: Sublimation of naphthalene at high reaction temperatures can lead to a significant loss of starting material.
-
Solution:
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Solvent Selection: Employ a high-boiling point, inert solvent such as decalin to minimize naphthalene sublimation and improve the product yield.
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Reactor Design: Utilize a reactor designed to suppress the sublimation of naphthalene, which can drastically increase the product yield.
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Stage 2: Formation of this compound
Issue: Formation of N,N'-bis(naphthalen-2-ylsulfonyl)hydrazine
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Cause: This side product can form when the ratio of Naphthalene-2-sulfonyl chloride to hydrazine is too high, or if the hydrazine is added too slowly to a concentrated solution of the sulfonyl chloride. This leads to the reaction of a molecule of the initially formed this compound with another molecule of the sulfonyl chloride.
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Solution:
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Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 2.2 equivalents) relative to the Naphthalene-2-sulfonyl chloride (1.0 equivalent).
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Addition Method: Add the Naphthalene-2-sulfonyl chloride solution portion-wise or via a dropping funnel to a stirred solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, favoring the formation of the desired monosulfonylated product.
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Issue: Decomposition of the Product
-
Cause: Sulfonylhydrazides can be thermally unstable.[2] Exceeding the recommended reaction temperature can lead to decomposition, resulting in reduced yield and the formation of various byproducts.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the sulfonation of naphthalene to produce Naphthalene-2-sulfonic acid?
A1: The main side product is the isomeric Naphthalene-1-sulfonic acid. This is the kinetically favored product, especially at lower reaction temperatures.
Q2: How can I minimize the formation of Naphthalene-1-sulfonic acid?
A2: To minimize the formation of the 1-isomer, the sulfonation reaction should be carried out under thermodynamic control, which is achieved by maintaining a high reaction temperature, typically between 160-165 °C.[1]
Q3: What are the recommended purification methods to remove Naphthalene-1-sulfonic acid?
A3: The most common methods are:
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Hydrolysis: Heating the reaction mixture to 140-150 °C will selectively hydrolyze the less stable 1-isomer back to naphthalene.[1]
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Fractional Crystallization: The sodium salts of the two isomers have different solubilities, allowing for separation by fractional crystallization. The sodium salt of Naphthalene-2-sulfonic acid is less soluble and will precipitate.
Q4: What are the likely side products when reacting Naphthalene-2-sulfonyl chloride with hydrazine?
A4: A potential side product is N,N'-bis(naphthalen-2-ylsulfonyl)hydrazine, which can form if the sulfonyl chloride is in excess or if the reaction conditions are not properly controlled. Trace amounts of the corresponding N,N'-disulfonylhydrazide have been noted in similar preparations.[4]
Q5: What are the critical reaction parameters to control during the formation of this compound?
A5: The most critical parameters are:
-
Temperature: Keep the temperature below 40 °C to prevent product decomposition.[3]
-
Stoichiometry and Addition Order: Use a slight excess of hydrazine and add the sulfonyl chloride to the hydrazine solution to minimize the formation of the disubstituted side product.
Data Presentation
Table 1: Effect of Temperature on Naphthalene Sulfonation Product Distribution
| Reaction Temperature (°C) | Naphthalene-2-sulfonic acid (%) | Naphthalene-1-sulfonic acid (%) |
| 40 | Low | High |
| 160-165 | High (Thermodynamic Product) | Low |
Table 2: Troubleshooting Summary for this compound Synthesis
| Issue | Probable Cause | Recommended Action |
| High 1-isomer content | Low sulfonation temperature | Increase temperature to 160-165 °C |
| Low sulfonation yield | Naphthalene sublimation | Use a high-boiling solvent (e.g., decalin) |
| Formation of disulfonylated hydrazine | Incorrect stoichiometry/addition | Use excess hydrazine; add sulfonyl chloride to hydrazine |
| Product decomposition | High reaction temperature | Maintain temperature below 40 °C |
Experimental Protocols
Protocol 1: Synthesis of Naphthalene-2-sulfonyl chloride
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Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at 160-165 °C.
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Work-up: The reaction mixture is cooled and the Naphthalene-2-sulfonic acid is isolated, often as its sodium salt by adding a sodium salt solution to precipitate the less soluble sodium 2-naphthalenesulfonate.
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Chlorination: The purified sodium 2-naphthalenesulfonate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form Naphthalene-2-sulfonyl chloride.
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Purification: The crude Naphthalene-2-sulfonyl chloride is purified by recrystallization from a suitable solvent like hexane or carbon tetrachloride.
Protocol 2: Synthesis of this compound
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of hydrazine hydrate (2.2 equivalents) in a suitable solvent (e.g., tetrahydrofuran or ethanol) is prepared and cooled in an ice bath to 10-15 °C.
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Addition: A solution of Naphthalene-2-sulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise from the dropping funnel to the stirred hydrazine solution, ensuring the temperature is maintained between 10-20 °C.[4]
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Reaction: After the addition is complete, the mixture is stirred for an additional 15-30 minutes at the same temperature.
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Isolation: The reaction mixture is then poured into a larger volume of cold water to precipitate the this compound.
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Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent like methanol or ethanol.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the sulfonohydrazide formation step.
Caption: Formation pathways of main products and key side products.
References
Technical Support Center: Synthesis of Naphthalene-2-sulfonohydrazide Schiff Bases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Naphthalene-2-sulfonohydrazide Schiff bases. Our aim is to help you identify and mitigate the formation of byproducts to ensure the desired product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound Schiff bases?
A1: The synthesis involves a condensation reaction between this compound and an appropriate aldehyde or ketone. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule to form the characteristic imine (-C=N-) bond of the Schiff base.[1]
Q2: What are the most common byproducts I might encounter in this synthesis?
A2: While the reaction is generally straightforward, several byproducts can arise. These include:
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Unreacted starting materials: this compound and the carbonyl compound (aldehyde or ketone) may remain if the reaction does not go to completion.
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Hydrolysis product: The synthesized Schiff base can be susceptible to hydrolysis, reverting to the starting sulfonohydrazide and carbonyl compound, particularly in the presence of water and acid.[2]
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Aldehyde self-condensation product: Under acidic or basic conditions, the aldehyde starting material can undergo self-condensation (an aldol condensation) to form α,β-unsaturated aldehydes or ketones.[3][4]
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Naphthalene-2-sulfonic acid: If the starting this compound is impure or decomposes due to harsh reaction conditions (e.g., high temperatures), Naphthalene-2-sulfonic acid may be present.[1]
Q3: How can I detect the presence of these byproducts?
A3: A combination of analytical techniques is recommended for byproduct identification:
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Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of multiple components in the reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups of the desired product and byproducts. For instance, the presence of a C=O stretching band may indicate unreacted aldehyde or the product of self-condensation. The absence of N-H and C=O stretching bands from the starting materials and the appearance of a C=N stretching band indicate the formation of the Schiff base.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification and quantification of the desired product and any impurities.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the components in the reaction mixture, aiding in the identification of expected byproducts.
Q4: What are the key reaction parameters to control to minimize byproduct formation?
A4: To enhance the yield and purity of your this compound Schiff base, consider the following:
-
Purity of reactants: Ensure the this compound and the carbonyl compound are of high purity.
-
Stoichiometry: Use an appropriate molar ratio of reactants. A slight excess of the more volatile carbonyl compound can sometimes drive the reaction to completion.
-
Solvent: Anhydrous solvents are crucial to prevent hydrolysis of the Schiff base. Ethanol is a commonly used solvent.
-
Catalyst: An acid catalyst, such as a few drops of glacial acetic acid or sulfuric acid, can accelerate the reaction.[1] However, excessive amounts can promote side reactions.
-
Temperature and Reaction Time: The optimal temperature and reaction time will vary depending on the specific reactants. Monitoring the reaction by TLC is essential to determine the point of maximum conversion and avoid prolonged heating that could lead to decomposition.
-
Removal of Water: In some cases, using a Dean-Stark apparatus to remove the water formed during the reaction can significantly improve the yield by shifting the equilibrium towards the product.[6]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature. Monitor progress by TLC. - Add a catalytic amount of acid (e.g., acetic acid). - Ensure efficient stirring. |
| Hydrolysis of the product. | - Use anhydrous solvents and reagents. - Work under an inert atmosphere (e.g., nitrogen or argon). - Neutralize any excess acid during workup. | |
| Sub-optimal stoichiometry. | - Verify the molar ratios of your reactants. Consider a slight excess of the aldehyde/ketone. | |
| Impure Product (Multiple Spots on TLC) | Unreacted starting materials. | - Ensure the reaction has gone to completion by monitoring with TLC. - Purify the crude product by recrystallization or column chromatography. |
| Aldehyde self-condensation. | - Control the reaction temperature; avoid excessive heat. - Use a milder catalyst or a shorter reaction time.[7] | |
| Hydrolysis during workup or purification. | - Avoid using acidic conditions during purification if possible. Use of neutral alumina for chromatography can be an alternative to silica gel.[6] - Ensure solvents for recrystallization are dry. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Attempt to purify by column chromatography. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| The product is inherently non-crystalline at room temperature. | - Characterize the product as an oil if purification is successful. |
Data Presentation
Table 1: Representative Reaction Conditions for this compound Schiff Base Synthesis
| Aldehyde/Ketone | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dimethoxy benzaldehyde | Ethanol | - | Reflux | 2 | - | [8] |
| 1H-indole-2-carbaldehyde | Ethanol | - | Reflux | 5 | High | |
| Substituted aromatic aldehydes | Glacial Acetic Acid | - | Reflux | >8 | - | [5] |
| Vanillin | Ethanol | Acetic Acid | Reflux | 1.5 | - | [9] |
Note: Yields are often reported as "high" or not specified quantitatively in the literature.
Table 2: Hypothetical Byproduct Analysis in a this compound Schiff Base Synthesis (Illustrative Example)
| Compound | Retention Time (min) (HPLC) | Area (%) | Identification Method |
| Desired Schiff Base | 15.2 | 85 | LC-MS, NMR |
| This compound | 5.8 | 5 | Comparison with standard |
| Aldehyde Starting Material | 8.1 | 7 | Comparison with standard |
| Aldehyde Dimer (from self-condensation) | 20.5 | 3 | LC-MS, NMR |
Experimental Protocols
General Protocol for the Synthesis of a this compound Schiff Base
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent, such as ethanol.
-
Addition of Carbonyl: To this solution, add the aldehyde or ketone (1.0-1.1 equivalents).
-
Catalyst Addition (Optional): Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for the required time (typically 2-8 hours). Monitor the progress of the reaction by TLC.
-
Isolation of Crude Product: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
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Purification: Wash the crude solid with a suitable solvent (e.g., cold ethanol, diethyl ether, or n-hexane) to remove soluble impurities. For higher purity, recrystallize the solid from an appropriate solvent, such as ethanol. Column chromatography can be employed for non-crystalline products or for separating closely related impurities.
Mandatory Visualizations
References
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. site.unibo.it [site.unibo.it]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of Naphthalene-2-sulfonohydrazide Derivatives
Welcome to the technical support center for the synthesis of Naphthalene-2-sulfonohydrazide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and its derivatives?
A1: The most common synthetic pathway involves a two-step process. First, Naphthalene-2-sulfonyl chloride is reacted with hydrazine hydrate to form this compound. This intermediate is then condensed with a variety of aldehydes or ketones to yield the desired this compound derivatives, which are often Schiff bases.
Q2: My reaction to form this compound is giving a low yield. What are the common causes?
A2: Low yields in this step are often attributed to a few key factors:
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Stoichiometry: An insufficient amount of hydrazine hydrate can lead to the formation of a dimeric byproduct where two molecules of the sulfonyl chloride react with one molecule of hydrazine. It is often recommended to use a slight excess of hydrazine hydrate.
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Reaction Temperature: The reaction of sulfonyl chlorides with hydrazine is exothermic. If the temperature is not controlled and rises too high, it can lead to the formation of the corresponding sulfonic acid as a side product, thus reducing the yield of the desired hydrazide.[1] It is advisable to add the sulfonyl chloride solution slowly to the hydrazine solution at a controlled, low temperature (e.g., 0-10 °C).
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Purity of Starting Materials: Naphthalene-2-sulfonyl chloride is sensitive to moisture. Using wet solvent or glassware can lead to the hydrolysis of the sulfonyl chloride to naphthalene-2-sulfonic acid, which will not react to form the hydrazide.
Q3: I'm seeing multiple spots on the TLC plate after my Schiff base formation reaction. What are the likely side products?
A3: Besides your desired product and unreacted starting materials (this compound and the aldehyde/ketone), you might be observing the formation of an azine. This occurs when the hydrazone product reacts with a second molecule of the aldehyde or ketone. This side reaction is more prevalent if an excess of the carbonyl compound is used or if the reaction is heated for an extended period.
Q4: My final product is an oil and will not crystallize. What can I do?
A4: "Oiling out" is a common problem in recrystallization. Here are several troubleshooting steps:
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Change the Solvent or Solvent System: The current solvent may be too good a solvent, or the boiling point of the solvent might be higher than the melting point of your compound.[2] Try a different solvent in which your compound has lower solubility at room temperature but is soluble when hot. A mixed solvent system (one solvent in which the compound is soluble and another in which it is not) can also be effective.[3]
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.
-
Slow Evaporation: Dissolve the oily product in a minimal amount of a volatile solvent and allow it to evaporate slowly in a fume hood. This can sometimes promote the formation of crystals.
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Purification by Chromatography: If recrystallization fails, column chromatography is a reliable method to purify an oily product.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Insufficient hydrazine hydrate leading to dimer formation. | Use a molar excess of hydrazine hydrate (e.g., 2 equivalents). |
| Reaction temperature is too high, causing hydrolysis to sulfonic acid. | Add the sulfonyl chloride solution dropwise to the hydrazine solution at a low temperature (e.g., 0-10 °C) with efficient stirring. | |
| Moisture in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Low Yield of Schiff Base Derivative | Incomplete reaction. | Increase the reaction time or use a catalytic amount of acid (e.g., acetic acid) to promote the condensation. |
| Formation of azine byproduct. | Use a slight excess of the this compound or add the aldehyde/ketone slowly to the hydrazide solution. | |
| Product is too soluble in the reaction solvent. | After the reaction is complete, try precipitating the product by adding a non-polar solvent like hexane or by pouring the reaction mixture into ice-cold water. | |
| Product is an Oily Substance | The melting point of the product may be below the boiling point of the recrystallization solvent. | Choose a lower-boiling point solvent for recrystallization. |
| Impurities are preventing crystallization. | Purify the crude product using column chromatography before attempting recrystallization. | |
| The solution is supersaturated. | Try scratching the flask or adding a seed crystal to induce crystallization. | |
| Multiple Spots on TLC | Unreacted starting materials. | Monitor the reaction for a longer duration until the starting materials are consumed. |
| Formation of side products (e.g., azine). | Adjust the stoichiometry of the reactants. | |
| Degradation of the product. | Ensure the workup and purification conditions are not too harsh (e.g., avoid strong acids or bases if the product is sensitive). |
Experimental Protocols
Protocol 1: Synthesis of Naphthalene-2-sulfonyl chloride
This protocol describes the conversion of sodium 2-naphthalenesulfonate to Naphthalene-2-sulfonyl chloride using phosphorus pentachloride.[4]
Materials:
-
Sodium 2-naphthalenesulfonate (dry)
-
Phosphorus pentachloride (PCl₅)
-
Benzene
-
Petroleum ether
Procedure:
-
In a fume hood, gradually add 40 g of dry sodium 2-naphthalenesulfonate to 40 g of coarsely powdered phosphorus pentachloride in a flask. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the addition is complete, gently heat the mixture until it becomes a homogeneous liquid.
-
Remove the resulting phosphorus oxychloride by distillation under reduced pressure.
-
Pour the crude Naphthalene-2-sulfonyl chloride into ice-cold water.
-
Filter the solid product and dry it in a vacuum desiccator.
-
Purify the crude product by recrystallization from a mixture of benzene and petroleum ether. The expected yield is approximately 70% with a melting point of 76 °C.[4]
Protocol 2: Synthesis of this compound
This protocol outlines the synthesis of this compound from Naphthalene-2-sulfonyl chloride and hydrazine hydrate.
Materials:
-
Naphthalene-2-sulfonyl chloride
-
Hydrazine hydrate (80% solution)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Distilled water
Procedure:
-
Dissolve Naphthalene-2-sulfonyl chloride (1 mmol) in 10 mL of THF in a round-bottom flask.
-
In a separate dropping funnel, prepare a solution of 80% hydrazine hydrate (2.1 mmol) in a small amount of THF.
-
Cool the flask containing the sulfonyl chloride solution to -8 °C in an ice-salt bath.
-
Slowly add the hydrazine hydrate solution to the stirred sulfonyl chloride solution, maintaining the temperature at -8 °C.
-
After the addition is complete, continue stirring the mixture at -8 °C for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or recrystallization. A similar procedure for benzenesulfonyl hydrazide reports a yield of 90%.[5]
Protocol 3: Synthesis of (E)-N'-(2,5-dimethoxybenzylidene)this compound (a Schiff Base Derivative)
This protocol describes the condensation reaction between this compound and 2,5-dimethoxybenzaldehyde.[6]
Materials:
-
This compound
-
2,5-dimethoxybenzaldehyde
-
Ethanol
Procedure:
-
Dissolve this compound (as the starting material) and 2,5-dimethoxybenzaldehyde in ethanol in a round-bottom flask.
-
Reflux the mixture with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and dry it.
-
The reported yield for this specific derivative is 91%.[6]
Quantitative Data Summary
While comprehensive comparative data is still emerging in the literature, the following table summarizes reported yields for the synthesis of this compound and a representative derivative under specific conditions.
| Product | Starting Materials | Solvent | Temperature | Reaction Time | Yield | Reference |
| Naphthalene-2-sulfonyl chloride | Sodium 2-naphthalenesulfonate, PCl₅ | - | Heated | - | ~70% | [4] |
| Benzenesulfonyl hydrazide* | Benzenesulfonyl chloride, Hydrazine hydrate | THF | -8 °C | 30 min | 90% | [5] |
| (E)-N'-(2,5-dimethoxybenzylidene)this compound | This compound, 2,5-dimethoxybenzaldehyde | Ethanol | Reflux | - | 91% | [6] |
Note: Data for the closely related benzenesulfonyl hydrazide is included to provide a benchmark for the sulfonohydrazide formation step.
Mandatory Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound derivatives.
Caption: A troubleshooting decision tree for diagnosing the cause of low yield in the synthesis.
References
Technical Support Center: Purification of Naphthalene-2-sulfonic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of isomeric impurities from Naphthalene-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric impurity encountered during the synthesis of Naphthalene-2-sulfonic acid?
The primary isomeric impurity is Naphthalene-1-sulfonic acid. The formation of these two isomers is highly dependent on the reaction temperature during the sulfonation of naphthalene.[1][2]
-
Kinetic Product: At lower temperatures (below 60°C), the reaction is under kinetic control, favoring the formation of Naphthalene-1-sulfonic acid.[2][3]
-
Thermodynamic Product: At higher temperatures (around 160°C or above), the reaction is under thermodynamic control, leading to the formation of the more stable Naphthalene-2-sulfonic acid.[1][4] Any initially formed 1-isomer can also convert to the more stable 2-isomer at these elevated temperatures.[1]
Q2: How can I minimize the formation of Naphthalene-1-sulfonic acid during the initial synthesis?
To favor the formation of the desired Naphthalene-2-sulfonic acid, the sulfonation reaction should be conducted at a high temperature, typically around 160-170°C.[1] This ensures the reaction proceeds under thermodynamic control, yielding the more stable 2-isomer as the major product.
Q3: What are the primary methods for removing Naphthalene-1-sulfonic acid impurities after synthesis?
The most common and effective methods leverage the different chemical and physical properties of the two isomers.[1] These include:
-
Steam Hydrolysis: This technique exploits the lower stability of Naphthalene-1-sulfonic acid, which can be selectively hydrolyzed back to naphthalene and sulfuric acid.[1]
-
Fractional Crystallization (Salting Out): This method relies on the different solubilities of the sodium salts of the two isomers in a brine solution. The sodium salt of Naphthalene-2-sulfonic acid is significantly less soluble and can be selectively precipitated.[1]
-
Amine Salt Precipitation: This involves the selective precipitation of one of the isomers by forming a salt with a specific amine.[1][3]
-
Chromatographic Purification: For applications requiring very high purity, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed.[1][5]
Troubleshooting Guides
Issue 1: High Levels of Naphthalene-1-Sulfonic Acid Impurity Detected Post-Synthesis.
-
Probable Cause: The sulfonation reaction temperature was likely too low, favoring the formation of the kinetic product (1-isomer).[1]
-
Recommended Solution (For Future Syntheses): Increase and maintain the reaction temperature at 160°C or higher to ensure the formation of the thermodynamically stable Naphthalene-2-sulfonic acid.[1]
-
Recommended Solution (For Existing Batches): If the synthesis is already complete, proceed with a post-synthesis purification method such as Steam Hydrolysis or Fractional Crystallization, as detailed in the protocols below.[1]
Issue 2: Poor Separation Efficiency During Fractional Crystallization.
-
Probable Cause: The solubility difference between the isomeric salts may not be fully exploited due to rapid cooling, leading to co-precipitation. The precipitated crystals may also be contaminated with the mother liquor.
-
Recommended Solution:
-
Temperature Control: Employ a slow and controlled cooling rate during crystallization. This generally leads to the formation of larger, purer crystals.[1]
-
Washing: Thoroughly wash the collected crystals with a cold, saturated sodium chloride solution to remove any adhering mother liquor, which contains the more soluble sodium naphthalene-1-sulfonate.[1]
-
Issue 3: Incomplete Removal of 1-Isomer After Steam Hydrolysis.
-
Probable Cause: The duration of the steam treatment or the temperature may have been insufficient for the complete hydrolysis of the Naphthalene-1-sulfonic acid.
-
Recommended Solution:
-
Process Duration: Continue the steam introduction for several hours, periodically testing the mixture to monitor the level of the 1-isomer until it is reduced to the desired level (e.g., <0.5%).
-
Temperature Maintenance: Ensure the reaction temperature is maintained between 140-150°C throughout the steam hydrolysis process.[1]
-
Data Presentation
Table 1: Comparison of Primary Purification Methods
| Method | Principle of Separation | Key Advantages | Key Disadvantages |
| Steam Hydrolysis | Lower chemical stability of the 1-isomer, which is selectively hydrolyzed to naphthalene.[1] | Effective for bulk removal; regenerated naphthalene can be reused. | Requires high temperatures and extended reaction times. |
| Fractional Crystallization | Lower solubility of the sodium salt of the 2-isomer in a brine solution.[1] | Relatively simple and cost-effective for large-scale purification.[6][7] | Purity is dependent on cooling rate and washing efficiency; may require multiple recrystallizations.[1] |
| Chromatography (HPLC) | Differential partitioning of isomers between a stationary and a mobile phase.[5] | Can achieve very high purity levels.[5] | Higher cost, requires specialized equipment, not ideal for large-scale separation.[5] |
Experimental Protocols
Protocol 1: Purification via Steam Hydrolysis
This protocol is designed to selectively hydrolyze the less stable Naphthalene-1-sulfonic acid impurity, leaving the desired Naphthalene-2-sulfonic acid in the mixture.
-
Initial Setup: Following the sulfonation reaction at ~160°C, cool the reaction mixture to approximately 140-150°C in a vessel equipped for steam inlet and outlet.[1]
-
Steam Introduction: Introduce steam directly into the reaction mixture. The steam serves both to heat the mixture and as a reactant for the hydrolysis.[1]
-
Hydrolysis: The Naphthalene-1-sulfonic acid is hydrolyzed back to naphthalene and sulfuric acid.[8] The resulting naphthalene is volatile and is removed from the reaction vessel with the exiting steam.
-
Monitoring: Continue the process until the concentration of the 1-isomer is reduced to the desired level (e.g., <0.5%). This can take several hours.
-
Work-up: The remaining mixture, now enriched in Naphthalene-2-sulfonic acid, can be cooled and processed for crystallization or other downstream applications.[1]
Protocol 2: Purification via Fractional Crystallization (Salting Out)
This protocol utilizes the significant difference in solubility between the sodium salts of Naphthalene-1-sulfonic acid and Naphthalene-2-sulfonic acid in a brine solution.
-
Neutralization: Carefully neutralize the crude sulfonic acid mixture with a sodium hydroxide or sodium carbonate solution to form the sodium salts.
-
Salting Out: Add a sufficient amount of saturated sodium chloride (brine) solution to the mixture.
-
Cooling & Crystallization: Allow the mixture to cool slowly, with gentle stirring. The sodium salt of Naphthalene-2-sulfonic acid, being less soluble in the brine, will precipitate out as crystals.[1] A slow cooling process is crucial for achieving high purity.[1]
-
Filtration: Collect the precipitated crystals of sodium naphthalene-2-sulfonate by filtration.
-
Washing: Wash the collected crystals with a small amount of cold, saturated sodium chloride solution to remove the mother liquor containing the more soluble 1-isomer salt.[1]
-
Drying: The purified sodium naphthalene-2-sulfonate crystals can then be dried or used directly for the next synthetic step.[1]
Visualizations
Caption: High-level workflow for the synthesis and purification of Naphthalene-2-sulfonic acid.
Caption: Detailed experimental workflow for purification by fractional crystallization.
Caption: Detailed experimental workflow for purification by steam hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]
- 4. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcprocess.se [rcprocess.se]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing the Solubility of Naphthalene-2-Sulfonohydrazide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Naphthalene-2-sulfonohydrazide derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and foundational knowledge to overcome these common experimental hurdles.
Troubleshooting Guide
Issue: My this compound derivative is poorly soluble in aqueous buffers for my biological assay.
This is a frequent challenge due to the often hydrophobic nature of substituted naphthalene rings. The following steps can be taken to address this issue:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Intrinsic Aqueous Solubility | 1. Decrease Final Concentration: Start with the lowest effective concentration required for your assay. 2. pH Modification: Determine the pKa of your derivative and adjust the buffer pH to ionize the molecule. For sulfonohydrazides, which can have both acidic and basic properties, test a range of pH values. 3. Co-solvent System: Introduce a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) into the final buffer. Aim for the lowest percentage that achieves solubility without affecting the assay (typically <1%). | The compound remains in solution, providing a homogeneous system for reliable experimental results. |
| "Crashing Out" from Organic Stock Solution | 1. Optimize Dilution: Instead of a single large dilution, perform a serial dilution of your concentrated stock (e.g., in DMSO) into the aqueous buffer. 2. Vigorous Mixing: Add the stock solution dropwise to the vigorously stirred or vortexing aqueous buffer to promote rapid dispersion. 3. Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, into the aqueous buffer at a concentration above its critical micelle concentration (CMC).[1] | Minimized precipitation upon dilution, maintaining a clear solution for the duration of the experiment. |
| Compound Adsorption to Labware | 1. Select Appropriate Labware: Use low-adhesion plasticware or silanized glassware to reduce surface binding of hydrophobic compounds. 2. Inclusion of a Carrier Protein: If compatible with your assay, adding a small amount of a carrier protein like bovine serum albumin (BSA) to the buffer can help prevent adsorption. | Increased effective concentration of the compound in solution and improved assay reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the solubility of this compound derivatives?
A1: The most common and effective methods fall into two categories:
-
Physical Modifications: These techniques alter the physical properties of the solid compound to enhance dissolution. Key methods include micronization to increase surface area and the preparation of amorphous solid dispersions to disrupt the crystal lattice energy.
-
Chemical Modifications: These approaches modify the solvent or the solute to increase their interaction. Common strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the formation of more soluble salts.
Q2: How does pH adjustment improve the solubility of these derivatives?
A2: The sulfonohydrazide functional group has ionizable protons. By adjusting the pH of the aqueous solution to be above the pKa of an acidic proton or below the pKa of a basic group, the molecule becomes ionized. This charge increases the polarity of the derivative, enhancing its interaction with water molecules and thereby increasing its solubility.
Q3: I've dissolved my compound in DMSO, but it precipitates when added to my aqueous buffer. What's happening and how can I fix it?
A3: This phenomenon is known as "crashing out" and occurs when the compound, which is highly soluble in the organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. To prevent this, you can try a slower, more controlled dilution method, such as serial dilution or adding the DMSO stock dropwise to a vigorously stirred buffer. Using a co-solvent system with a small percentage of the organic solvent in the final aqueous solution or incorporating surfactants to form micelles that can encapsulate the drug are also effective strategies.
Q4: Are there more advanced techniques for very poorly soluble this compound derivatives?
A4: Yes, for particularly challenging compounds, more advanced formulation strategies can be employed. These include:
-
Solid Dispersions: The derivative is dispersed at a molecular level within a hydrophilic polymer matrix. This prevents crystallization and can maintain a supersaturated state in solution.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic naphthalene moiety of your derivative, forming an inclusion complex that is more water-soluble.
-
Nanotechnology: Reducing the particle size to the nanometer range (nanosuspensions) can significantly increase the surface area and dissolution velocity of the compound.
Data Presentation
The following tables provide an overview of common solubility enhancement techniques and illustrative quantitative data on their potential impact.
Table 1: Summary of Solubility Enhancement Techniques for this compound Derivatives
| Technique | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases the ionization of the solute, enhancing its interaction with water. | Simple, cost-effective, and rapid to implement. | The required pH may not be compatible with the biological assay. |
| Co-solvency | Reduces the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[2][3] | Effective for many poorly soluble compounds; easy to prepare. | The organic co-solvent may interfere with the assay or cause toxicity. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic part of the drug molecule within the cyclodextrin cavity, presenting a hydrophilic exterior to the solvent. | Can significantly increase solubility and stability; low toxicity. | Stoichiometry of the complex needs to be determined; can be more expensive. |
| Solid Dispersion | Disperses the drug at a molecular level in a hydrophilic polymer matrix, preventing crystallization. | Can lead to a significant increase in apparent solubility and dissolution rate. | Requires specialized equipment for preparation; physical stability can be a concern. |
| Micronization | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate. | A well-established and scalable technique. | Does not increase the equilibrium solubility; may not be sufficient for very poorly soluble compounds. |
Table 2: Illustrative Solubility Data for a Hypothetical this compound Derivative ("Compound X")
| Solvent System/Method | Temperature (°C) | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | 25 | 0.5 | 1 |
| Phosphate Buffer (pH 7.4) | 25 | 2.5 | 5 |
| 5% DMSO in Water | 25 | 15 | 30 |
| 10% Ethanol in Water | 25 | 12 | 24 |
| 2% Hydroxypropyl-β-Cyclodextrin in Water | 25 | 50 | 100 |
| Solid Dispersion (1:5 ratio with PVP K30) | 25 | 120 | 240 |
Note: The data in this table is for illustrative purposes only and the actual solubility improvement will vary depending on the specific structure of the this compound derivative.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Sample Preparation: Add an excess amount of the this compound derivative to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.
-
Analysis: Plot the measured solubility against the pH to determine the optimal pH for solubilization.
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Co-solvent Selection: Choose a water-miscible organic solvent in which your compound is highly soluble (e.g., DMSO, ethanol, propylene glycol).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Solubility Determination: Follow steps 2-6 from Protocol 1, using the different co-solvent mixtures as the solvent.
-
Analysis: Plot the solubility against the co-solvent concentration to identify the lowest concentration that provides the desired solubility.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio Selection: Based on preliminary studies or literature on similar compounds, select a molar ratio of the derivative to cyclodextrin (e.g., 1:1).
-
Mixing: Weigh the appropriate amounts of the this compound derivative and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Kneading: Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex following the steps in Protocol 1 (using water or a buffer as the solvent) and compare it to the solubility of the uncomplexed derivative.
Visualizations
Caption: Experimental workflow for improving the solubility of this compound derivatives.
Caption: Troubleshooting decision tree for solubility issues with this compound derivatives.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
Technical Support Center: Naphthalene-2-sulfonohydrazide Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Naphthalene-2-sulfonohydrazide during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of the compound in your research.
Troubleshooting Guide: Common Issues with this compound Storage
| Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change, clumping) | - Exposure to light, moisture, or elevated temperatures.- Incompatibility with storage container material. | - Store in a tightly sealed, amber glass container in a cool, dark, and dry place.- Use inert container materials such as glass.- Visually inspect the material upon receipt and before each use. |
| Decreased purity or presence of unknown peaks in analysis (HPLC, TLC) | - Chemical degradation due to hydrolysis, oxidation, or thermal stress. | - Verify storage conditions are optimal.- Perform a purity check using the provided HPLC or TLC methods before use.- If degradation is suspected, perform a forced degradation study to identify potential degradants. |
| Inconsistent experimental results | - Use of degraded this compound. | - Always use a fresh, properly stored batch of the compound for critical experiments.- Qualify new batches of the compound upon receipt by comparing analytical data (e.g., melting point, HPLC purity) with the certificate of analysis. |
| Difficulty dissolving the compound | - Potential polymerization or degradation leading to less soluble products. | - Confirm the recommended solvent for your application.- If solubility issues persist with a previously used solvent, it may indicate degradation. Analyze the material for purity. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically 2-8°C. It should be kept in a tightly sealed container, preferably made of amber glass, to protect it from light and moisture. The storage area should be well-ventilated and away from heat sources and incompatible materials such as strong oxidizing agents.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, the most probable degradation pathways involve the sulfonohydrazide functional group. These include:
-
Hydrolysis: Under acidic or basic conditions, the sulfonohydrazide can hydrolyze to form naphthalene-2-sulfonic acid and hydrazine.
-
Oxidation: The hydrazide group is susceptible to oxidation, which can lead to the formation of various oxidized species, potentially including the corresponding sulfonyl azide or other decomposition products.
-
Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule, though specific decomposition products would need to be identified experimentally.
Q3: How can I check the purity of my this compound sample?
A3: The purity of this compound can be assessed using chromatographic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for quantitative analysis. Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment. Detailed protocols for both methods are provided in the "Experimental Protocols" section of this guide.
Q4: What signs of degradation should I look for?
A4: Visual signs of degradation can include a change in color (e.g., yellowing), a change in texture (e.g., clumping), or a noticeable odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC or TLC to confirm the purity of the compound before use, especially for sensitive applications.
Q5: Is this compound sensitive to light?
A5: Yes, compounds with aromatic rings and reactive functional groups can be sensitive to light. Photostability studies are recommended to determine the extent of this sensitivity. As a precaution, always store this compound in a light-protecting container (e.g., amber vial) and in a dark environment.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[2][3][4][5]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.[11][12]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase initial conditions (80% A, 20% B). |
Thin-Layer Chromatography (TLC) Method
TLC can be used for rapid purity checks.
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |
| Mobile Phase | Ethyl acetate:Hexane (70:30, v/v) |
| Sample Preparation | Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). |
| Application | Spot the sample onto the TLC plate. |
| Development | Develop the plate in a saturated TLC chamber until the solvent front reaches about 1 cm from the top. |
| Detection | Visualize the spots under UV light at 254 nm. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. rsc.org [rsc.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. rjptonline.org [rjptonline.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. q1scientific.com [q1scientific.com]
- 10. atlas-mts.com [atlas-mts.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Scale-Up Synthesis of Naphthalene-2-sulfonohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Naphthalene-2-sulfonohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common laboratory and industrial synthesis method involves a two-step process. First, naphthalene is sulfonated to produce naphthalene-2-sulfonic acid. This is then converted to naphthalene-2-sulfonyl chloride, which is subsequently reacted with hydrazine hydrate to yield this compound.[1][2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
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Exothermic Reaction Control: The reaction between naphthalene-2-sulfonyl chloride and hydrazine hydrate is highly exothermic and requires careful temperature management to prevent runaway reactions and ensure product quality.[3]
-
Impurity Profile: The formation of byproducts can increase at a larger scale. Common impurities include isomeric naphthalenesulfonic acids from the initial sulfonation step and over-reaction products with hydrazine.[2][4]
-
Product Isolation and Purification: Crystallization and filtration on a large scale can be challenging, impacting yield and purity.[5]
-
Hydrazine Handling: Hydrazine is a hazardous material, and its handling on a large scale requires stringent safety protocols.
Q3: How can I minimize the formation of the naphthalene-1-sulfonic acid isomer during the initial sulfonation of naphthalene?
A3: The formation of the desired naphthalene-2-sulfonic acid is thermodynamically controlled and favored at higher temperatures. To minimize the formation of the kinetic product, naphthalene-1-sulfonic acid, the sulfonation reaction should be carried out at temperatures of 160°C or higher.[4]
Q4: What are the safety precautions for handling hydrazine in a scale-up setting?
A4: Hydrazine is toxic and potentially explosive. Key safety measures include:
-
Using a closed system to prevent exposure.
-
Ensuring adequate ventilation and using personal protective equipment (PPE).
-
Careful control of reaction temperature to avoid decomposition.
-
Quenching any unreacted hydrazine safely.
-
Consulting the material safety data sheet (MSDS) for detailed handling procedures.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction of naphthalene-2-sulfonyl chloride | - Ensure the molar ratio of hydrazine hydrate to the sulfonyl chloride is appropriate (typically a slight excess of hydrazine is used).- Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC).- Verify the quality of the naphthalene-2-sulfonyl chloride, as impurities can affect reactivity. |
| Product loss during workup and isolation | - Optimize the crystallization process by controlling the cooling rate and solvent system.- Ensure efficient filtration and washing of the product cake to minimize losses in the mother liquor.[5]- Consider alternative workup procedures to improve recovery. |
| Side reactions consuming starting material | - Maintain strict temperature control during the addition of hydrazine hydrate to minimize the formation of byproducts.[3]- Investigate the purity of the starting materials, as impurities can lead to unwanted side reactions. |
Issue 2: High Impurity Levels in the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of naphthalene-1-sulfonic acid isomer | - Purify the naphthalene-2-sulfonic acid intermediate before proceeding to the chlorination step. Methods include fractional crystallization of the sodium salt or steam hydrolysis to remove the less stable 1-isomer.[4] |
| Formation of di-substituted hydrazine or other byproducts | - Control the stoichiometry of the reactants carefully. Adding the sulfonyl chloride to the hydrazine solution (reverse addition) can sometimes minimize over-reaction.- Optimize the reaction temperature and time to favor the formation of the desired monosubstituted product.[3] |
| Inefficient purification | - Optimize the recrystallization solvent and conditions to effectively remove specific impurities.- Wash the filtered product thoroughly with an appropriate solvent to remove residual impurities. |
Experimental Protocols
Key Experiment: Synthesis of this compound from Naphthalene-2-sulfonyl chloride
Materials:
-
Naphthalene-2-sulfonyl chloride
-
Hydrazine hydrate (e.g., 85% solution in water)
-
Suitable solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Deionized water
Procedure:
-
In a appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Naphthalene-2-sulfonyl chloride in the chosen solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add hydrazine hydrate to the cooled solution via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) until the reaction is complete, as monitored by TLC or HPLC.
-
Once the reaction is complete, the product can be isolated by precipitation. This is often achieved by adding the reaction mixture to cold water.
-
Filter the precipitated solid, wash it with cold water to remove any unreacted hydrazine and salts.
-
Dry the product under vacuum at a temperature below 50 °C to obtain this compound.
Note: This is a general procedure and may require optimization for scale-up, particularly concerning heat management and addition rates.
Quantitative Data
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Industrial Scale (e.g., 100 kg) |
| Naphthalene-2-sulfonyl chloride (equiv.) | 1.0 | 1.0 | 1.0 |
| Hydrazine Hydrate (equiv.) | 1.1 - 1.5 | 1.05 - 1.2 | 1.02 - 1.1 |
| Reaction Temperature (°C) | 0 - 10 | 5 - 15 | 10 - 20 |
| Reaction Time (hours) | 1 - 3 | 2 - 5 | 4 - 8 |
| Typical Yield (%) | 85 - 95 | 80 - 90 | 75 - 88 |
| Typical Purity (%) | > 98 | > 97 | > 95 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up synthesis issues.
References
- 1. scholarly.org [scholarly.org]
- 2. researchgate.net [researchgate.net]
- 3. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US2568154A - Crystallization of sodium naphthalene beta sulfonates - Google Patents [patents.google.com]
Technical Support Center: Monitoring Naphthalene-2-sulfonohydrazide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring Naphthalene-2-sulfonohydrazide reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
I. Thin-Layer Chromatography (TLC) Monitoring
Frequently Asked Questions (FAQs) for TLC
1. What is a typical TLC setup for monitoring the reaction of this compound with an aldehyde or ketone?
A standard TLC setup involves a silica gel plate as the stationary phase and a solvent system (mobile phase) tailored to the polarity of your reactants and products. A common approach is to use a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or ethanol. The optimal ratio will depend on the specific aldehyde or ketone used.
2. How do I prepare my samples for TLC analysis?
To prepare your samples, dissolve a small amount of your starting material (this compound and the corresponding aldehyde/ketone) and your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create dilute solutions.
3. How should I spot the TLC plate for effective reaction monitoring?
For effective reaction monitoring, it is recommended to spot the TLC plate with three lanes:
-
Lane 1 (Reference): A spot of the starting material (this compound).
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Reaction Mixture): A spot of the reaction mixture.
4. How do I visualize the spots on the TLC plate?
Naphthalene derivatives are often UV-active due to their aromatic nature. Therefore, the primary method for visualization is a UV lamp (254 nm), under which the spots will appear as dark patches on a fluorescent background. Staining with iodine vapor or a p-anisaldehyde solution can also be used for visualization.
5. How do I interpret the TLC results to determine if my reaction is complete?
A reaction is considered complete when the spot corresponding to the limiting reactant (usually this compound) has completely disappeared from the reaction mixture lane. Concurrently, a new spot corresponding to the product should appear.
Troubleshooting Guide for TLC
| Problem | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| The solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). | |
| The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. | |
| Spots are not moving from the baseline | The solvent system is not polar enough. | Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). |
| Rf values are too high (spots run with the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase. |
| No spots are visible under UV light | The compounds are not UV-active. | Use a chemical stain for visualization (e.g., iodine vapor or p-anisaldehyde). |
| The sample concentration is too low. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. | |
| Spots are smeared or have irregular shapes | The TLC plate was not dried properly before development. | Ensure the spotted plate is completely dry before placing it in the developing chamber. |
| The developing chamber was disturbed during development. | Place the chamber in a location where it will not be moved or vibrated. |
Experimental Protocol: Monitoring a this compound Reaction by TLC
This protocol describes the general procedure for monitoring the condensation reaction between this compound and an aromatic aldehyde.
1. Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Reactants: this compound, aromatic aldehyde
-
Reaction solvent (e.g., ethanol, methanol)
-
TLC solvents: Hexane, Ethyl Acetate
2. Procedure:
-
Prepare the Developing Chamber: Pour a solvent mixture of hexane and ethyl acetate (e.g., 7:3 v/v) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Prepare Samples:
-
Starting Material (SM): Dissolve a small amount of this compound in a few drops of a volatile solvent like ethyl acetate.
-
Reaction Mixture (RM): Take a small aliquot of the reaction mixture using a capillary tube.
-
-
Spot the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Using separate capillary tubes, spot the SM and RM on the baseline, ensuring the spots are small and do not spread. A co-spot can also be made by spotting the SM and then the RM on the same point.
-
Develop the TLC Plate: Carefully place the spotted TLC plate in the developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for the starting material and the product.
Rf Value Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: Illustrative TLC Data
The following table provides illustrative Rf values for a typical reaction between this compound and an aromatic aldehyde. Note: These are example values and may vary depending on the specific aldehyde and the exact TLC conditions.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Illustrative Rf Value |
| This compound | 7:3 | 0.35 |
| Aromatic Aldehyde | 7:3 | 0.60 |
| N'-(Arylmethylene)-naphthalene-2-sulfonohydrazide (Product) | 7:3 | 0.50 |
II. High-Performance Liquid Chromatography (HPLC) Monitoring
Frequently Asked Questions (FAQs) for HPLC
1. What type of HPLC method is suitable for monitoring this compound reactions?
Reverse-phase HPLC (RP-HPLC) is the most common and suitable method. A C18 column is a good starting point for the stationary phase.
2. What is a typical mobile phase for the HPLC analysis of these reactions?
A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid for better peak shape) and an organic solvent like acetonitrile or methanol is typically employed. The gradient will start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the more non-polar products.
3. How should I prepare my samples for HPLC injection?
Take a small aliquot of your reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 90:10 water:acetonitrile). Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
4. What detection wavelength should I use?
This compound and its derivatives contain a naphthalene ring system, which has a strong UV absorbance. A detection wavelength in the range of 254 nm to 280 nm is generally suitable.
5. How do I know my reaction is complete based on the HPLC chromatogram?
The reaction is considered complete when the peak corresponding to the limiting reactant (e.g., this compound) is no longer detectable in the chromatogram of the reaction mixture, and a new peak corresponding to the product has appeared and its area is no longer increasing over time.
Troubleshooting Guide for HPLC
| Problem | Possible Cause | Solution |
| Broad or split peaks | Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase. | |
| Column void or channeling. | Replace the column. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Replace the column. | |
| High backpressure | Blockage in the system (e.g., guard column, tubing, or column frit). | Systematically check and clean or replace the blocked component. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and filter the mobile phase. | |
| Ghost peaks | Contamination in the injector or sample loop. | Clean the injector and sample loop. |
| Impurities in the mobile phase. | Use high-purity solvents. | |
| No peaks observed | Detector is off or not set to the correct wavelength. | Check detector settings. |
| No sample was injected. | Check the autosampler or manual injector for proper operation. |
Experimental Protocol: Monitoring a this compound Reaction by HPLC
This protocol provides a general method for monitoring the formation of an N'-(arylmethylene)-naphthalene-2-sulfonohydrazide derivative.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
2. Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Sample Preparation:
-
Take a 10 µL aliquot of the reaction mixture.
-
Dilute it with 1 mL of the initial mobile phase (90:10 Water:Acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
-
Injection and Data Acquisition: Inject the prepared sample onto the HPLC system. Collect the chromatogram for the duration of the gradient run.
-
Analysis: Identify the peaks corresponding to the starting material (this compound) and the product by comparing their retention times. The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Data Presentation: Illustrative HPLC Data
The following table presents illustrative retention times for the analysis of a reaction between this compound and an aromatic aldehyde using the protocol described above. Note: These are example values and will vary based on the specific aldehyde, column, and exact HPLC conditions.
| Compound | Illustrative Retention Time (minutes) |
| This compound | 4.5 |
| Aromatic Aldehyde | 8.2 |
| N'-(Arylmethylene)-naphthalene-2-sulfonohydrazide (Product) | 10.8 |
III. Visualization of Workflows
TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
HPLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using HPLC.
Troubleshooting Logic for TLC Streaking
Caption: Troubleshooting logic for streaking spots in TLC.
Validation & Comparative
Comparative Analysis of Naphthalene-2-Sulfonohydrazide Derivatives as Anticancer Agents
A comprehensive guide for researchers and drug development professionals on the cytotoxic potential and mechanisms of action of novel naphthalene-sulfonamide hybrids. This report details their efficacy against various cancer cell lines, outlines the experimental methodologies for their evaluation, and visualizes the key signaling pathways involved.
A recent study has brought to light a series of novel 6-acetylnaphthalene-2-sulfonamide derivatives with promising anticancer activities. Through a multi-target and molecular hybridization drug design approach, these compounds have been synthesized and evaluated for their cytotoxic effects, particularly against human breast cancer. This guide provides a comparative overview of their performance, supported by experimental data, to aid in the advancement of cancer research and drug discovery.
Comparative Anticancer Activity
The synthesized naphthalene-sulfonamide hybrids (5a–5j) were evaluated for their in vitro cytotoxic activity against the human breast cancer cell line (MCF7) and a normal Madin–Darby canine kidney cell line (MDCK) to determine their selectivity. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below.
| Compound | MCF7 IC50 (µM) | MDCK IC50 (µM) | Selectivity Index (SI) |
| 5a | 15.23 ± 0.98 | 32.74 ± 1.23 | 2.15 |
| 5b | 12.41 ± 0.54 | 28.92 ± 1.09 | 2.33 |
| 5e | 13.87 ± 0.67 | 30.79 ± 1.15 | 2.22 |
| 5i | 17.02 ± 1.03 | 36.25 ± 1.34 | 2.13 |
| Doxorubicin | 8.12 ± 0.33 | - | - |
Compounds 5a, 5b, 5e, and 5i demonstrated the most potent cytotoxic activity against the MCF7 cell line.[1][2] Notably, these compounds exhibited a good safety profile with higher IC50 values against the normal MDCK cell line, resulting in favorable selectivity indices.[1][2]
Further enzymatic assays revealed that compounds 5e and 5b are potent inhibitors of STAT3 phosphorylation, with IC50 values of 3.01 µM and 3.59 µM, respectively.[1][2] This inhibitory activity is comparable to the known STAT3 inhibitor, cryptotanshinone (IC50 = 3.52 µM).[1][2]
Mechanism of Action: Targeting the IL6/JAK2/STAT3 Signaling Pathway
The anticancer activity of the promising naphthalene-sulfonamide hybrids, specifically compounds 5b and 5i , is attributed to their ability to modulate the IL6/JAK2/STAT3 signaling pathway.[3][1][2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is frequently observed in many cancers, including breast cancer.
Quantitative real-time PCR (qRT-PCR) analysis demonstrated that treatment with compounds 5b and 5i led to a significant downregulation of key genes in the IL6/JAK2/STAT3 pathway, including IL6, JAK2, and STAT3.[1] Furthermore, these compounds were found to downregulate the expression of downstream anti-apoptotic and cell cycle-related genes such as BCL2, Cyclin D1, and c-MYC, while upregulating the pro-apoptotic gene BAX.[1] This collective gene expression modulation ultimately suppresses cancer cell proliferation and induces apoptosis.[1][2]
Caption: Inhibition of the IL6/JAK2/STAT3 pathway by naphthalene-sulfonamide derivatives.
Experimental Protocols
A summary of the key experimental methodologies employed in the evaluation of these naphthalene-sulfonohydrazide derivatives is provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (MCF7) and normal cells (MDCK) are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: The cells are then treated with various concentrations of the naphthalene-sulfonamide derivatives and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL in PBS) and incubated for another 4 hours.
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Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined from the dose-response curves.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes of interest.
-
RNA Extraction: Total RNA is extracted from treated and untreated MCF7 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for IL6, JAK2, STAT3, BCL2, BAX, Cyclin D1, c-MYC, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is quantified using the comparative Ct (ΔΔCt) method.
Caption: Workflow for the evaluation of anticancer activity of naphthalene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Naphthalene-2-Sulfonohydrazide Derivatives and Standard Antibiotics in Antibacterial Applications
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, naphthalene-2-sulfonohydrazide derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antibacterial efficacy of these derivatives against standard antibiotics, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents the visible growth of a bacterium. The following tables summarize the MIC values for various this compound and related derivatives compared to standard antibiotics against several Gram-positive and Gram-negative bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Methicillin-resistant Staphylococcus aureus (MRSA) | Streptococcus faecalis |
| Naphthalene Derivatives | |||
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | 32 | - | - |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | 64 | - | - |
| 2-naphthamide derivative 8b | - | 16 | 16 |
| Standard Antibiotics | |||
| Ciprofloxacin | - | - | 8-16 |
| Oxacillin | - | >32 | - |
Data compiled from multiple sources, including studies on sulfonamide derivatives and 2-naphthamide derivatives.[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria (µg/mL)
| Compound/Antibiotic | Escherichia coli | Salmonella enterica |
| Naphthalene Derivatives | ||
| 2-naphthamide derivative 8b | 16 | 16 |
| Standard Antibiotics | ||
| Ciprofloxacin | 8 | 8-16 |
Data for 2-naphthamide derivative 8b and Ciprofloxacin are presented.[1]
Experimental Protocols
The data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (naphthalene derivative or standard antibiotic) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 16-20 hours under ambient air conditions.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
-
Agar Disc Diffusion Method
This method is used to assess the susceptibility of bacteria to antimicrobial agents.
-
Preparation of Agar Plates and Bacterial Inoculum:
-
Mueller-Hinton agar plates are prepared according to the manufacturer's instructions.
-
A bacterial inoculum is prepared as described in the broth microdilution method and swabbed evenly across the entire surface of the agar plate.
-
-
Application of Antimicrobial Discs:
-
Sterile paper discs impregnated with a specific concentration of the test compound or standard antibiotic are placed on the surface of the inoculated agar.
-
-
Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
The diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the antimicrobial agent.
-
Potential Mechanisms of Action and Experimental Workflows
While the exact molecular mechanisms of many novel this compound derivatives are still under investigation, related compounds such as sulfonamides are known to interfere with essential metabolic pathways in bacteria. The following diagrams illustrate a general workflow for antimicrobial screening and a potential mechanism of action for sulfonamide-related compounds.
Antimicrobial screening workflow.
Proposed mechanism of action.
References
- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrazide Linkers: Benchmarking Naphthalene-2-sulfonohydrazide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of the efficacy and safety of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). Hydrazide linkers, which form pH-sensitive hydrazone bonds, are a cornerstone of this field, enabling the stable circulation of a payload in the bloodstream and its triggered release in the acidic tumor microenvironment or within cellular compartments. This guide provides an objective comparison of Naphthalene-2-sulfonohydrazide with other commonly employed hydrazide linkers, supported by experimental data and detailed protocols.
Performance at a Glance: A Quantitative Comparison of Hydrazide Linker Stability
The stability of the hydrazone bond is paramount for the successful application of a hydrazide linker. Premature cleavage can lead to off-target toxicity, while excessive stability can hinder payload release at the target site. The hydrolytic stability of a hydrazone is highly dependent on the electronic properties of both the hydrazide and the carbonyl precursor.
Below is a summary of quantitative data for the stability of various hydrazone linkers, providing a basis for comparison.
| Hydrazide Linker Precursor | Carbonyl Precursor | Half-life (t½) at pH 7.4 | Half-life (t½) at acidic pH (5.0-5.5) | Reference(s) |
| This compound | Aromatic Aldehyde | Predicted: Moderately Stable | Predicted: Labile | Inferred from[1] |
| Acylhydrazide (e.g., from Gemtuzumab ozogamicin) | Aliphatic Aldehyde | Stable (~94% remaining after 24h) | Highly Labile (~3% remaining after 24h at pH 4.5) | [1] |
| 2-acetamido-4-mercaptobutanoic acid hydrazide (AMBH) | Aliphatic Aldehyde | 150 min | < 2 min | [2] |
| (N-ε-maleimidocaproic acid) hydrazide (EMCH) | Aliphatic Aldehyde | 120 min | < 2 min | [2] |
| 4-(4-N-maleimidophenyl)butyric acid hydrazide (MPBH) | Aliphatic Aldehyde | 90 min | < 2 min | [2] |
| Generic Aromatic Hydrazide | Aromatic Aldehyde | > 72 h | > 48 h | [2] |
Signaling Pathways and Experimental Workflows
To understand the application and evaluation of these linkers, the following diagrams illustrate the fundamental reaction mechanism and a general workflow for comparative analysis.
References
A Comparative Guide to the HPLC Validation of Naphthalene-2-sulfonohydrazide Derivative Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. High-Performance Liquid Chromatography (HPLC) stands out as a robust and precise analytical technique for this purpose. This guide provides an objective comparison of HPLC methods for validating the purity of Naphthalene-2-sulfonohydrazide derivatives, supported by experimental protocols and data.
Comparative Analysis of Analytical Techniques
While several methods can assess the purity of this compound derivatives, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), offers a superior combination of resolution, sensitivity, and quantification. Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid, qualitative screening, but lack the quantitative precision of HPLC.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Retention time (t_R_), peak area, % purity. | High (ng to µg/mL). | Excellent, high precision and accuracy. | Robust, reproducible, suitable for routine quality control. | Requires reference standards, potential for co-elution with impurities. |
| TLC | Separation based on differential adsorption on a thin layer of adsorbent. | Retention factor (R_f_). | Moderate. | Semi-quantitative at best. | Simple, low cost, rapid screening. | Low resolution, not suitable for complex mixtures. |
| LC-MS | HPLC coupled with a mass spectrometer. | Retention time, mass-to-charge ratio (m/z). | Very High (pg to ng/mL). | Excellent, provides structural information. | Definitive peak identification, impurity profiling. | High cost, complex instrumentation. |
Experimental Protocols
Detailed and standardized protocols are essential for reliable and reproducible purity data. Below are methodologies for a typical RP-HPLC validation of a this compound derivative.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound derivative reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a concentration of ~1 mg/mL.
-
Test Sample Solution: Prepare the test sample in the same manner as the standard solution.
2. Chromatographic Conditions:
A stability-indicating RP-HPLC method was developed to separate the this compound derivative from its potential impurities and degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-70% B15-20 min: 70% B20-22 min: 70-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies are performed on the this compound derivative.
-
Acid Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 0.1 N HCl, heated at 60 °C for 2 hours.
-
Base Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 0.1 N NaOH, at room temperature for 2 hours.
-
Oxidative Degradation: 1 mL of 1 mg/mL sample solution + 1 mL of 3% H₂O₂, at room temperature for 4 hours.
-
Thermal Degradation: The solid drug substance is kept in an oven at 105 °C for 24 hours.
-
Photolytic Degradation: The solid drug substance is exposed to UV light (254 nm) for 24 hours.
Data Presentation
The following tables summarize the quantitative data obtained from the HPLC validation and forced degradation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD for 6 injections | ≤ 1.0% | 0.5% |
Table 2: Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | 50 - 150 |
| Correlation Coefficient (r²) | 0.9995 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 99.2% - 100.5% |
| Precision (% RSD) | < 1.0% |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | Purity of Main Peak |
| Acid Hydrolysis | 12.5% | 2 | 99.8% |
| Base Hydrolysis | 8.2% | 1 | 99.9% |
| Oxidative Degradation | 15.8% | 3 | 99.7% |
| Thermal Degradation | 4.1% | 1 | 99.9% |
| Photolytic Degradation | 2.5% | 1 | 99.9% |
Visualizations
Diagrams created using Graphviz help to visualize the logical flow of the HPLC validation process and the forced degradation studies.
Unveiling the Structural Nuances of Naphthalene-Based Hydrazones: A Crystallographic Comparison
While the precise crystal structure of a simple Naphthalene-2-sulfonohydrazide adduct remains elusive in the surveyed literature, a comparative analysis of closely related naphthalene-containing Schiff bases and hydrazones, whose structures have been determined by single-crystal X-ray diffraction, offers valuable insights into their molecular architecture and solid-state organization. This guide provides a side-by-side look at their crystallographic parameters, a detailed experimental protocol for their synthesis and analysis, and a visual representation of the experimental workflow.
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides definitive evidence of a compound's stereochemistry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on derivatives of this compound, a versatile scaffold in medicinal chemistry.
Comparative Crystallographic Data of Naphthalene Derivatives
The following table summarizes key crystallographic data for two representative naphthalene-containing Schiff bases, providing a basis for structural comparison. The absence of data for a simple this compound adduct necessitates the use of these related compounds to infer potential structural features.
| Parameter | Compound 1: 2-[4-hydroxy benzylidene]-amino naphthalene[1] | Compound 2: (1E,1E')-N,N'-(naphthalene-1,5-diyl)bis(1-phenylmethanimine) |
| Chemical Formula | C₁₇H₁₃NO | C₂₄H₁₈N₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 6.2867(2) Å, b = 10.2108(3) Å, c = 19.2950(6) Å | a = 8.7095(5) Å, b = 13.3084(7) Å, c = 8.1167(5) Å, β = 108.652(6)° |
| Volume (ų) | 1237.9(1) | 891.39(9) |
| Molecules per Unit Cell (Z) | 4 | 2 |
| Key Structural Features | The molecule exhibits a conformation stabilized by a strong intermolecular O-H···N hydrogen bond and a weak C-H···O hydrogen bond.[1] | The crystal structure is stabilized by weak C-H···π interactions. |
| Noteworthy Interactions | The hydrogen bonding plays a significant role in the crystal packing.[1] | The packing is influenced by π-stacking interactions between the naphthalene and phenyl rings. |
Experimental Workflow for Structural Confirmation
The process of synthesizing a this compound adduct and confirming its structure via X-ray crystallography involves a systematic workflow. The following diagram, generated using the DOT language, illustrates the key stages from synthesis to final structural elucidation.
Detailed Experimental Protocols
The following protocols are generalized procedures for the synthesis of a this compound Schiff base and its subsequent analysis by single-crystal X-ray diffraction, based on common laboratory practices.
Synthesis of a this compound Schiff Base Adduct
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired aldehyde or ketone. A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain crystals of high purity. The purity and identity of the compound are confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect diffraction data at a specific temperature (often 100 K or 293 K). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected raw data is processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using software tools to check for consistency and to ensure that the geometric parameters are within expected ranges. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
References
A Comparative Guide to the Synthesis of Naphthalene-2-sulfonohydrazide Derivatives: Traditional vs. Modern Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. Naphthalene-2-sulfonohydrazide and its derivatives are important scaffolds in medicinal chemistry. This guide provides a detailed comparison of traditional and alternative synthetic routes to these valuable compounds, supported by experimental data and protocols to aid in methodological selection and optimization.
The conventional approach to synthesizing this compound derivatives has long been a reliable, albeit sometimes lengthy, process. However, the advent of modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, offers promising alternatives that can significantly reduce reaction times, improve yields, and enhance overall efficiency. This guide will delve into a comparative analysis of these methods.
Comparison of Synthetic Methodologies
The selection of a synthetic route is often a balance between yield, reaction time, scalability, and environmental impact. Below is a summary of quantitative data for the synthesis of this compound and its N'-substituted derivatives via conventional heating, microwave irradiation, and continuous flow chemistry.
| Method | Derivative | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conventional Heating | This compound | Naphthalene-2-sulfonyl chloride, Hydrazine hydrate | Ethanol | 2-4 hours | Reflux | 85-92 | [1][2] |
| N'-(phenyl)-naphthalene-2-sulfonohydrazide | This compound, Phenylboronic acid, Cu(OAc)₂ | Dioxane | 12 hours | 100 | 75 | [3] | |
| N'-(benzylidene)-naphthalene-2-sulfonohydrazide | This compound, Benzaldehyde | Ethanol | 3-5 hours | Reflux | 88 | [4] | |
| Microwave-Assisted Synthesis | This compound | Naphthalene-2-sulfonyl chloride, Hydrazine hydrate | Ethanol | 5-10 minutes | 120 | 95 | [5] |
| N'-(Aryl)-naphthalene-2-sulfonohydrazides | This compound, Aryl aldehydes | Ethanol | 10-15 minutes | 100 | 90-96 | [6][7] | |
| One-pot N'-(Aryl)-naphthalene-2-sulfonohydrazides | Naphthalene-2-sulfonyl chloride, Hydrazine hydrate, Aryl aldehyde | Ethanol | 20-30 minutes | 110 | 85-93 | [8] | |
| Flow Chemistry | Naphthalene-2-sulfonamide (precursor) | Naphthalene, Chlorosulfonic acid | Dichloromethane | 2 minutes | 25-60 | 90-98 | [9] |
| Aryl Sulfonohydrazides (general) | Aryl sulfonyl chloride, Hydrazine hydrate | Acetonitrile/Water | 5 minutes | 80 | >90 | [10] |
Visualizing the Synthetic Pathways
To better understand the workflow of each synthetic methodology, the following diagrams illustrate the key steps involved.
References
- 1. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 5. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. almacgroup.com [almacgroup.com]
- 10. scispace.com [scispace.com]
comparing the efficacy of Naphthalene-2-sulfonohydrazide derivatives in different cancer cell lines.
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, naphthalene-based compounds have emerged as a promising class of molecules with significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the efficacy of Naphthalene-2-sulfonohydrazide and its closely related sulfonamide derivatives in different cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of Naphthalene Derivatives
The cytotoxic potential of various naphthalene derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing their efficacy. A lower IC50 value indicates a more potent compound.
While specific comparative data on a wide range of this compound derivatives is limited in the currently available literature, extensive research on the closely related 6-acetylnaphthalene-2-sulfonamide hybrids provides valuable insights into the anticancer potential of this structural class.
6-Acetylnaphthalene-2-sulfonamide Derivatives Against MCF-7 Breast Cancer Cells
A series of novel 6-acetylnaphthalene-2-sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against the human breast cancer cell line, MCF-7. The results highlight the potential of these compounds as anticancer agents.[1][2][3]
| Compound ID | N-Aryl/Heteroaryl Moiety | IC50 (µM) vs. MCF-7 | Selectivity Index (SI) vs. MDCK |
| 5a | Phenyl | 42.13 | 2.15 |
| 5b | 4-Chlorophenyl | 40.08 | 2.33 |
| 5e | Thiazol-2-yl | 43.13 | 2.22 |
| 5i | Pyridin-2-yl | 41.6 | 2.13 |
MDCK: Madin-Darby canine kidney (normal cells)[2]
The data indicates that these sulfonamide derivatives exhibit notable cytotoxicity against MCF-7 cells with selectivity indices suggesting a degree of specificity for cancer cells over normal cells.
Mechanisms of Action
The anticancer effects of naphthalene derivatives are attributed to their ability to interfere with crucial cellular processes, leading to cell cycle arrest and apoptosis.
Modulation of the IL-6/JAK2/STAT3 Signaling Pathway
Several 6-acetylnaphthalene-2-sulfonamide hybrids have been shown to exert their anticancer effects by modulating the IL-6/JAK2/STAT3 signaling pathway in MCF-7 breast cancer cells.[1][2][3] This pathway is frequently overactivated in cancer and plays a critical role in tumor growth, proliferation, and survival.[4] Compounds 5b and 5i were found to significantly downregulate the expression of key genes in this pathway, including IL6, JAK2, and STAT3, as well as downstream targets like BCL2, Cyclin D1, and c-MYC.[1][2][3] Concurrently, they upregulate the pro-apoptotic gene BAX.[1][2][3]
Caption: IL-6/JAK2/STAT3 signaling pathway and its modulation by naphthalene-sulfonamide derivatives.
Induction of Apoptosis
Flow cytometry analysis has demonstrated that some naphthalene derivatives can induce apoptosis in cancer cells. For instance, certain novel naphthalimide derivatives have been shown to cause G2/M phase arrest and subsequent apoptosis in HL-60 cells.[5] Similarly, new naphthalene-containing enamides have been reported to trigger the intrinsic apoptosis pathway in Huh-7 hepatocellular carcinoma cells.[6]
Experimental Protocols
The evaluation of the anticancer activity of this compound and its derivatives relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the naphthalene derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Treatment: Cells are treated with the naphthalene derivatives at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: For cell cycle analysis, fixed cells are stained with a solution containing propidium iodide (PI) and RNase. For apoptosis analysis, cells are stained with Annexin V-FITC and PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells (early and late) is determined.
Conclusion
This compound and its related sulfonamide derivatives represent a promising scaffold for the development of novel anticancer agents. The available data, particularly for the 6-acetylnaphthalene-2-sulfonamide series, demonstrates their potent cytotoxic effects against breast cancer cells, which appear to be mediated, at least in part, through the inhibition of the IL-6/JAK2/STAT3 signaling pathway and the induction of apoptosis. Further structure-activity relationship studies and evaluation against a broader panel of cancer cell lines are warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations in this area.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Naphthalene-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative analysis of naphthalene-based compounds as inhibitors for three key enzyme families: Cyclooxygenases (COX), Peptidyl Arginine Deiminases (PADs), and Raf Kinases. Due to a lack of specific published data on Naphthalene-2-sulfonohydrazide, this guide focuses on the broader class of naphthalene derivatives, including those with sulfonamido and sulfonyl moieties, to offer valuable insights into their inhibitory potential and selectivity.
Cyclooxygenase (COX) Inhibition
Naphthalene-based structures have been explored as scaffolds for the development of COX inhibitors. The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.
Comparative Inhibitory Activity Against COX-1 and COX-2
A study by Nencetti et al. investigated a series of new naphthalene derivatives where the typical carboxylic acid function of NSAIDs was replaced by methylsulfonamido or methylsulfonyl groups.[1][2][3] The results, however, indicated that these substitutions did not confer selectivity towards COX-2.[1][2][3]
| Compound | Target Enzyme | Concentration (µM) | % Inhibition | Reference Compound | Target Enzyme | % Inhibition |
| Compound 4 (Naphthalene-methylsulfonyl derivative) | COX-1 | 10 | 29% | Indomethacin | COX-1 | 98% |
| COX-2 | 10 | 65% | COX-2 | 98% | ||
| Compound 6b (Naphthalene-methylsulfonamido derivative) | COX-1 | 10 | 87% | NS-398 | COX-1 | 15% |
| COX-2 | 10 | 50% | COX-2 | 98% |
Experimental Protocol: Cyclooxygenase Inhibition Assay
The inhibitory activity of the naphthalene derivatives against COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay.[1][2][3]
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Inhibitor Preparation: The test compounds and reference inhibitors (Indomethacin and NS-398) were dissolved in a suitable solvent (e.g., DMSO) and diluted to the final concentration.
-
Assay Procedure: The assay was performed according to the manufacturer's instructions. Briefly, the enzyme was pre-incubated with the inhibitor for a specified time at a specific temperature.
-
Reaction Initiation: The reaction was initiated by the addition of arachidonic acid as the substrate.
-
Detection: The production of prostaglandins was measured colorimetrically at a specific wavelength.
-
Data Analysis: The percentage of inhibition was calculated by comparing the absorbance of the wells containing the inhibitors to the control wells without inhibitors.
COX Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway.
Peptidyl Arginine Deiminase (PAD) Inhibition
Naphthalene and quinoline-based scaffolds have been identified as potent inhibitors of Peptidyl Arginine Deiminases (PADs), particularly PAD1 and PAD4.[4] These enzymes are implicated in various diseases, including cancer and autoimmune disorders.
Comparative Inhibitory Activity Against PAD1 and PAD4
A study focused on developing potent PAD inhibitors identified naphthalene-based compounds with significant inhibitory activity against both PAD1 and PAD4, outperforming the precursor, Cl-amidine.[4]
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Target Enzyme | IC50 (µM) |
| Compound 13 (Naphthalene scaffold) | PAD1 | 0.273 ± 0.021 | Cl-amidine | PAD1 | > 10 |
| PAD4 | 0.240 ± 0.017 | PAD4 | 5.9 ± 0.3 | ||
| Compound 16 (7-hydroxynaphthamide) | PAD1 | 0.252 ± 0.025 | |||
| PAD4 | 0.204 ± 0.012 |
Experimental Protocol: PAD Inhibition Assay
The inhibitory activity of the naphthalene-based compounds against PAD enzymes was evaluated using a colorimetric assay.[4]
-
Enzyme and Substrate: Recombinant human PAD1 and PAD4 enzymes and a suitable substrate (e.g., N-α-benzoyl-L-arginine ethyl ester) were used.
-
Inhibitor Preparation: The test compounds and the reference inhibitor were dissolved in an appropriate solvent and serially diluted.
-
Assay Reaction: The enzyme, substrate, and inhibitor were incubated together in a reaction buffer containing calcium chloride at a controlled temperature.
-
Detection: The amount of citrulline produced was quantified using a colorimetric method, often involving diacetyl monoxime.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
PAD Signaling Pathway
Caption: The Peptidyl Arginine Deiminase (PAD) signaling pathway.
Raf Kinase Inhibition
Novel naphthalene-based diarylamide derivatives have been designed and evaluated as pan-Raf kinase inhibitors, showing promising activity against various Raf isoforms, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancer.[5][6]
Comparative Inhibitory Activity Against Raf Kinase Isoforms
A study developed naphthalene-based diarylamides and compared their inhibitory activity against wild-type and mutant B-Raf, as well as c-Raf, with the established multi-kinase inhibitor Sorafenib.[5][6]
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | Target Enzyme | IC50 (nM) |
| Compound 9a | B-Raf (wild-type) | 35.2 | Sorafenib | B-Raf (wild-type) | 28.1 |
| B-Raf (V600E) | 18.5 | B-Raf (V600E) | 38.2 | ||
| c-Raf | 25.8 | c-Raf | 15.6 |
Experimental Protocol: Raf Kinase Inhibition Assay
The inhibitory activity of the naphthalene-based diarylamides against Raf kinases was determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Enzyme and Substrate: Recombinant Raf kinase isoforms (B-Raf WT, B-Raf V600E, c-Raf) and a suitable substrate (e.g., MEK1) were used.
-
Inhibitor Preparation: Test compounds and the reference inhibitor were dissolved in DMSO and serially diluted.
-
Assay Reaction: The kinase, substrate, ATP, and inhibitor were incubated in an assay buffer at a controlled temperature.
-
Detection: The phosphorylation of the substrate was detected using specific antibodies labeled with a FRET donor and acceptor pair. The FRET signal is proportional to the kinase activity.
-
Data Analysis: IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Raf Kinase Signaling Pathway
Caption: The Raf-MEK-ERK (MAPK) signaling pathway.
General Experimental Workflow for Enzyme Inhibition Assays
The following diagram outlines a generalized workflow for screening and characterizing enzyme inhibitors.
Caption: A general workflow for an enzyme inhibition assay.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Studies on Naphthalene-2-Sulfonohydrazide Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. Naphthalene-2-sulfonohydrazide derivatives have emerged as a compelling class of molecules with significant potential in oncology. This guide provides an objective comparison of their performance in in vitro and in vivo settings, supported by experimental data and detailed methodologies, to illuminate the path from laboratory findings to preclinical validation.
This comparative analysis synthesizes data from multiple studies to highlight the translation of in vitro activity to in vivo efficacy for naphthalene-based compounds, with a focus on anticancer applications. While direct comparative studies for a single this compound derivative are limited, this guide draws upon data from structurally related naphthalene-sulfonamide and other naphthalene derivatives to provide a representative overview.
Quantitative Data Summary: A Tale of Two Environments
The following tables summarize the quantitative data from both in vitro and in vivo studies of representative naphthalene derivatives. This allows for a clear comparison of their potency in a controlled cellular environment versus a complex biological system.
Table 1: In Vitro Anticancer Activity of Naphthalene-Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Target/Mechanism of Action | Reference |
| 5e | MCF-7 (Breast) | MTT | 43.13 | STAT3 Phosphorylation Inhibition (IC50 = 3.01 µM) | [1][2] |
| 5b | MCF-7 (Breast) | MTT | 40.08 | STAT3 Phosphorylation Inhibition (IC50 = 3.59 µM) | [1][2] |
| Compound I | A549 (Lung) | Not Specified | 1.35 | STAT3 Inhibition (IC50 = 6.84 µM) | [1] |
| Compound I | HCT-116 (Colon) | Not Specified | 3.04 | STAT3 Inhibition (IC50 = 6.84 µM) | [1] |
| Compound 5c | MCF-7 (Breast) | CCK-8 | 0.51 | Tubulin Polymerization Inhibition (IC50 = 2.8 µM) | [3] |
| Compound 5c | A549 (Lung) | CCK-8 | 0.33 | Tubulin Polymerization Inhibition (IC50 = 2.8 µM) | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anticancer Efficacy of a Representative Naphthalene Derivative
| Compound ID | Animal Model | Cancer Type | Dosing Regimen | Primary Efficacy Endpoint | Outcome | Reference |
| 6a | BALB/c mice | 4T1 Breast Cancer | 20 mg/kg, intraperitoneal injection | Tumor Volume and Weight | Significant suppression of tumor growth | [4] |
| SMY002 | Mice (transplanted tumor model) | Triple-Negative Breast Cancer | Not Specified | Tumor Growth and Metastasis | Markedly suppressed growth and metastasis | [5] |
Delving Deeper: Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation and replication. The following are detailed protocols for key experiments cited in the studies of naphthalene derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[6]
In Vivo Antitumor Activity in a Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 4T1 breast cancer cells (1x10⁶ cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When the tumors reach a palpable size (approximately 100 mm³), the mice are randomly divided into a control group and a treatment group.
-
Drug Administration: The treatment group receives intraperitoneal injections of the test compound (e.g., compound 6a at 20 mg/kg) daily. The control group receives the vehicle only.[4]
-
Tumor Measurement: Tumor volume is measured every 2-3 days using a caliper and calculated using the formula: (length × width²)/2.
-
Endpoint: After a predetermined period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated as a percentage of the control group.
Visualizing the Mechanisms and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate key aspects of the studies on this compound derivatives.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Naphthalene-2-sulfonohydrazide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Naphthalene-2-sulfonohydrazide is critical to ensure laboratory safety and environmental protection. As a chemical compound, its disposal is governed by hazardous waste regulations, and it should never be discarded in the regular trash or poured down the drain.[1][2] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, adhering to best practices for laboratory safety and chemical management.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, related compounds like Naphthalene-2-sulfonic acid are known to be corrosive and can cause severe skin and eye burns.[3][4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling the substance.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
Logistical and Operational Disposal Plan
The disposal of this compound falls under the category of hazardous waste management, which is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][6][7][8] All personnel who generate chemical waste are responsible for ensuring it is managed and disposed of correctly.[8] The following procedural steps provide a direct answer to operational questions regarding disposal.
Experimental Protocol: Step-by-Step Disposal Procedure
-
Waste Identification and Classification :
-
Container Selection and Management :
-
Select a waste container that is compatible with this compound. Plastic bottles are often preferred over glass for hazardous waste to minimize the risk of breakage.[1]
-
The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.[10]
-
Keep the waste container closed at all times, except when adding waste.[10][11]
-
-
Labeling of Hazardous Waste :
-
As soon as the first amount of waste is added to the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1][9]
-
The label must include the following information:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
The approximate quantity of the waste.
-
The date of waste generation.[1]
-
The location of origin (e.g., building and room number).[1]
-
The name and contact information of the principal investigator or responsible person.[1]
-
Appropriate hazard pictograms (e.g., corrosive, irritant), based on the SDS of related compounds.[1]
-
-
-
Storage of Hazardous Waste :
-
Store the labeled hazardous waste container in a designated, secure area within the laboratory.
-
Segregate the waste from incompatible materials.[10][11] For instance, based on related compounds, it should be stored away from strong oxidizing agents.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[11]
-
-
Arranging for Disposal :
-
Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS department to arrange for a hazardous waste pickup.[1][9]
-
Do not transport hazardous waste outside of your laboratory. Only trained EHS personnel should handle the transportation and final disposal.[9]
-
-
Disposal of Empty Containers :
-
A container that held this compound is also considered hazardous waste unless properly decontaminated.
-
To decontaminate an empty container, it should be triple-rinsed with a suitable solvent that can dissolve the chemical.[10]
-
The first rinsate must be collected and disposed of as hazardous waste.[11] For highly toxic chemicals, the first three rinses must be collected.[11]
-
After thorough rinsing and air-drying, the defaced container (all labels removed or blacked out) may be disposed of in the regular trash, but always confirm this procedure with your EHS department.[9][10]
-
Summary of Key Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [7][9] |
| Primary Regulation | EPA Resource Conservation and Recovery Act (RCRA) | [1][6][7] |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) | [1][9] |
| In-lab Storage | Labeled, sealed, compatible container in a designated, secure area with secondary containment | [10][11] |
| Prohibited Disposal | Regular trash, sewer/drain | [1][2] |
| PPE Requirement | Chemical-resistant gloves, safety goggles, lab coat | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pfw.edu [pfw.edu]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of Naphthalene-2-sulfonohydrazide: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Naphthalene-2-sulfonohydrazide was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally related compounds, such as Naphthalene-2-sulfonic acid and its salts. It is imperative to obtain and adhere to the chemical-specific SDS provided by your supplier before handling this compound. This document serves as a provisional guide and should be supplemented with a thorough risk assessment for your specific laboratory conditions.
Immediate Safety and Logistical Information
This compound is a chemical compound intended for research use only.[1] Based on data from related naphthalene compounds, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[2][3] It is crucial to prevent dust formation and inhalation.[4][5]
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible in the work area.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE, based on the potential hazards identified from related compounds.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | To protect against splashes and airborne particles. Standard EN 166 or equivalent is recommended.[2] |
| Hands | Chemically Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Always inspect gloves for integrity before use and change them frequently.[2] |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | NIOSH/MSHA Approved Respirator | Recommended if working outside of a fume hood or if there is a risk of dust generation. The type of respirator should be selected based on a formal risk assessment.[2][4] |
| Feet | Closed-toe Shoes | To protect against spills and falling objects. |
Quantitative Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound. In the absence of specific data, it is prudent to handle the compound with engineering controls and personal protective equipment to minimize exposure to the lowest achievable level.
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling:
- Read and understand the chemical-specific Safety Data Sheet (SDS) provided by the supplier.
- Ensure the work area, a certified chemical fume hood, is clean and uncluttered.
- Verify that an eyewash station and safety shower are accessible and operational.
- Assemble all necessary equipment and reagents.
- Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
2. Handling the Compound:
- Perform all manipulations of solid this compound within the chemical fume hood to prevent inhalation of dust.
- Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
- If making a solution, add the solid to the solvent slowly to prevent splashing.
- Keep containers of this compound closed when not in use.
3. Post-Handling and Waste Disposal:
- Decontaminate all surfaces and equipment after use.
- Dispose of all waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not mix with other waste streams.
- Remove PPE in a manner that avoids self-contamination.
- Wash hands thoroughly with soap and water after removing gloves.
Spill Response Plan
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
1. Minor Spill (Contained within the fume hood):
- Alert others in the immediate area.
- Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6]
- Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
- Wipe the spill area with a suitable solvent (consult the SDS), followed by soap and water.
- Dispose of all cleanup materials as hazardous waste.
2. Major Spill (Outside of the fume hood or a large quantity):
- Evacuate the immediate area.
- Alert your supervisor and institutional safety office immediately.
- Prevent others from entering the area.
- If safe to do so, increase ventilation to the area by opening a fume hood sash. Do not open windows.[7]
- Await the arrival of trained emergency response personnel.
Below is a workflow diagram for a general chemical spill response.
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
